molecular formula C10H22N2 B13589593 6-(Pyrrolidin-1-yl)hexan-2-amine

6-(Pyrrolidin-1-yl)hexan-2-amine

Cat. No.: B13589593
M. Wt: 170.30 g/mol
InChI Key: JJLBRTMIVRFDFM-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)hexan-2-amine (CAS 1248063-30-0) is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol. This amine-functionalized pyrrolidine derivative is of significant interest in medicinal and pharmaceutical chemistry research, particularly in the design and development of novel transdermal drug delivery systems. Compounds featuring a pyrrolidine ring linked to an alkylamine chain are investigated as potential chemical penetration enhancers (CPEs). These molecules are studied for their ability to interact with skin components, such as the intercellular lipid matrix in the stratum corneum, to facilitate the transdermal transport of active pharmaceutical ingredients . The pyrrolidine moiety is a privileged scaffold in drug discovery, found in a wide array of therapeutic agents and natural products . As such, this compound serves as a valuable synthetic intermediate or building block for researchers exploring structure-activity relationships in the development of new pharmacologically active compounds. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

6-pyrrolidin-1-ylhexan-2-amine

InChI

InChI=1S/C10H22N2/c1-10(11)6-2-3-7-12-8-4-5-9-12/h10H,2-9,11H2,1H3

InChI Key

JJLBRTMIVRFDFM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1CCCC1)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-informed methodology for the synthesis of the novel diamine, 6-(Pyrrolidin-1-yl)hexan-2-amine. The pyrrolidine moiety is a significant structural motif in a vast array of natural products and pharmaceutical agents, and its incorporation into aliphatic chains can impart unique physicochemical and biological properties.[1][2] This document outlines a proposed two-step synthetic pathway, commencing with the nucleophilic substitution of a halogenated precursor followed by a reductive amination. The guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed protocol grounded in established chemical principles and supported by authoritative literature. Each step is meticulously detailed, explaining the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions.

Introduction and Strategic Overview

The synthesis of N-substituted diamines is a cornerstone of modern medicinal chemistry, as these scaffolds are prevalent in numerous biologically active molecules.[3][4] The target compound, this compound, presents an interesting combination of a primary amine and a tertiary amine incorporated into a flexible hexane backbone. This structural arrangement offers potential for developing novel ligands, therapeutic agents, or building blocks for more complex molecular architectures.

Due to the absence of a direct, established protocol for the synthesis of this specific molecule in the current literature, this guide proposes a robust and logical two-step synthetic strategy. The chosen pathway is designed for efficiency, high yield, and accessibility of starting materials.

Our proposed synthetic strategy involves:

  • Step 1: Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-one via Nucleophilic Substitution. This initial step involves the reaction of pyrrolidine with a commercially available halogenated ketone, 6-chlorohexan-2-one. This reaction proceeds via a standard SN2 mechanism.

  • Step 2: Synthesis of this compound via Reductive Amination. The ketone synthesized in the first step is then converted to the target primary amine using reductive amination. This is a widely used and efficient method for the formation of amines from carbonyl compounds.

This approach allows for the sequential and controlled introduction of the two amine functionalities onto the hexane backbone.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting materials to the final product.

Synthesis_of_this compound start1 6-Chlorohexan-2-one intermediate 6-(Pyrrolidin-1-yl)hexan-2-one start1->intermediate Step 1: Nucleophilic Substitution start2 Pyrrolidine start2->intermediate Step 1: Nucleophilic Substitution product This compound intermediate->product Step 2: Reductive Amination reagent1 Ammonia, H2 reagent1->product reagent2 Raney Ni reagent2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-one

This step focuses on the formation of the C-N bond between the hexane chain and the pyrrolidine ring through a nucleophilic substitution reaction.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 6-chlorohexan-2-one. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The use of a base, such as potassium carbonate, is crucial to neutralize the hydro-chloric acid byproduct and drive the reaction to completion.

Nucleophilic_Substitution Pyrrolidine Pyrrolidine TransitionState [Transition State] Pyrrolidine->TransitionState Hexanone 6-Chlorohexan-2-one Hexanone->TransitionState Product 6-(Pyrrolidin-1-yl)hexan-2-one TransitionState->Product Byproduct HCl TransitionState->Byproduct

Caption: Mechanism of nucleophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Chlorohexan-2-one134.6110.0 g0.074 mol
Pyrrolidine71.126.3 g (7.4 mL)0.089 mol
Potassium Carbonate138.2112.3 g0.089 mol
Acetonitrile (anhydrous)41.05200 mL-

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chlorohexan-2-one (10.0 g, 0.074 mol) and anhydrous acetonitrile (200 mL).

  • Add potassium carbonate (12.3 g, 0.089 mol) to the solution.

  • Slowly add pyrrolidine (6.3 g, 7.4 mL, 0.089 mol) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (150 mL) and wash with water (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain pure 6-(Pyrrolidin-1-yl)hexan-2-one.

Step 2: Synthesis of this compound

The final step involves the conversion of the ketone intermediate to the target primary amine via reductive amination.

Reaction Mechanism:

This reaction proceeds in two main stages. First, the ketone reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. In the second stage, the imine is reduced to the corresponding primary amine. Raney Nickel is a common and effective catalyst for this hydrogenation.

Reductive_Amination Ketone 6-(Pyrrolidin-1-yl)hexan-2-one Imine Imine Intermediate Ketone->Imine + NH3, -H2O Ammonia NH3 Ammonia->Imine Amine This compound Imine->Amine Reduction H2_Catalyst H2 / Raney Ni H2_Catalyst->Amine

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel diamine compound, 6-(Pyrrolidin-1-yl)hexan-2-amine. As experimental data for this specific molecule is not publicly available, this paper leverages established computational prediction models and details the authoritative, gold-standard experimental protocols required for their empirical validation. We will explore the compound's acid-base characteristics (pKa), lipophilicity (logP and logD), and aqueous solubility. The significance of each property is discussed within the context of drug discovery and development, providing researchers, scientists, and formulation experts with the foundational knowledge and practical methodologies necessary to evaluate this and similar chemical entities.

Introduction and Molecular Identity

The compound this compound is a diamine featuring a tertiary amine within a pyrrolidine ring and a primary amine on a hexyl chain. This unique structural combination suggests potential applications as a chemical intermediate, a building block in polymer science, or a scaffold in medicinal chemistry. In the pharmaceutical sciences, the behavior of a molecule—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—is fundamentally governed by its physicochemical properties.[1][2] Therefore, a thorough characterization of properties such as pKa, logP, and solubility is a critical first step in any development pipeline.

This guide serves as a proactive measure to define the expected physicochemical profile of this compound and to establish the rigorous experimental frameworks required for its verification.

Molecular Structure:

Key Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₂₂N₂

  • Molecular Weight: 170.30 g/mol

  • SMILES: CC(N)CCCCN1CCCC1

  • CAS Number: Not assigned. (Note: A structural isomer, 6-(Pyrrolidin-1-yl)hexan-1-amine, has the CAS Number 2669-16-1).[3]

Acid-Base Properties and pKa Determination

The acid dissociation constant, pKa, quantifies the strength of an acid or base. For this compound, which has two basic nitrogen centers, the pKa values will dictate the degree of protonation at a given pH. This is paramount, as the ionization state affects solubility, membrane permeability, and the potential for ionic interactions with biological targets.

Predicted pKa Values

Due to the presence of a primary and a tertiary aliphatic amine, two distinct pKa values are expected. Computational models, which analyze the electronic environment of each nitrogen, predict the following basic pKa values:[4][5][6]

  • pKa₁ (Primary amine): ~10.6 - 10.8

  • pKa₂ (Tertiary amine - Pyrrolidine): ~11.2 - 11.4

The tertiary amine within the compact pyrrolidine ring is predicted to be slightly more basic than the primary amine on the flexible hexyl chain.[7] At physiological pH (~7.4), both amine groups will be predominantly protonated, rendering the molecule a dication with a formal charge of +2.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for precise pKa determination.[8][9] It involves monitoring pH changes as a titrant of known concentration is added to the sample, allowing for the identification of inflection points that correspond to the pKa values.[10]

Methodology:

  • Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a methanol-water mixture for sparingly soluble compounds) to a known concentration (e.g., 1-10 mM).[11] The solution's ionic strength is kept constant with an inert salt like 0.15 M KCl.[10]

  • Acidification: The solution is first acidified with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (~pH 2) to ensure both amine groups are fully protonated.

  • Titration: The acidified solution is then titrated with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

  • Data Acquisition: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded using a calibrated pH electrode.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, which correspond to the points of inflection on the curve (often identified from the maxima of the first derivative plot).[9]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Dissolve Compound in Solvent (e.g., H2O/MeOH) with 0.15 M KCl P2 Acidify to ~pH 2 with 0.1 M HCl P1->P2 T1 Place solution on magnetic stirrer with calibrated pH probe P2->T1 T2 Add increments of 0.1 M NaOH T1->T2 Repeat T3 Record pH after each addition T2->T3 Repeat T3->T2 Repeat A1 Plot pH vs. Volume of NaOH T3->A1 A2 Calculate 1st Derivative of Titration Curve A1->A2 A3 Identify Inflection Points (Peaks in Derivative) A2->A3 A4 pKa = pH at Half-Equivalence Point A3->A4

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[2][12] For ionizable compounds like this compound, the distribution coefficient (logD) is more relevant, as it describes the lipophilicity at a specific pH, accounting for all ionic and neutral species.[13]

Predicted Lipophilicity

Computational fragment-based methods are widely used for predicting logP.[1][14]

  • Predicted logP (for neutral form): 2.3 - 2.8

This positive logP value indicates that the neutral form of the molecule is moderately lipophilic. However, given the high pKa values, the molecule will be predominantly ionized (hydrophilic) at physiological pH. The logD at pH 7.4 can be estimated to be significantly lower, likely in the range of 0.5 to 1.0, reflecting a more balanced hydrophilic-lipophilic character in its charged state.

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for determining logP/logD.[15][16][17] It directly measures the partitioning of a compound between two immiscible liquid phases.

Methodology:

  • Phase Preparation: High-purity n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline for logD at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by a separation period.[13]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is agitated (e.g., shaken or gently stirred) at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours).[18]

  • Phase Separation: The mixture is allowed to stand, and the two phases (n-octanol and aqueous) are carefully separated. Centrifugation is often used to ensure a clean separation.[19]

  • Quantification: The concentration of the compound in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[17]

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis P1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) with each other P2 Dissolve compound in one phase P1->P2 E1 Combine both phases in a flask P2->E1 E2 Shake/Stir at constant temperature until equilibrium is reached E1->E2 E3 Centrifuge to ensure complete phase separation E2->E3 A1 Sample aliquot from EACH phase E3->A1 A2 Quantify concentration in each phase via LC-MS A1->A2 A3 Calculate: logD = log([C]octanol / [C]aqueous) A2->A3

Caption: Workflow for logD Determination via the Shake-Flask Method.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical property that influences everything from the design of in vitro assays to oral bioavailability and formulation development.[20] Poor solubility is a major hurdle in drug discovery.[21]

Predicted Aqueous Solubility

The solubility of this compound is expected to be highly pH-dependent.

  • Predicted Intrinsic Solubility (S₀ for neutral form): Low to moderate. The long alkyl chain contributes to its lipophilicity, which would limit the solubility of the free base.

  • Predicted Solubility at Acidic/Neutral pH: High. Due to the high basicity of the amine groups, the compound will readily form soluble hydrochloride salts in acidic to neutral aqueous media. The solubility of amines generally increases with decreasing chain length and follows the order of primary > secondary > tertiary for the same alkyl group.[22][23]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound, which is the most relevant value for pharmaceutical development.[24][25] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[26]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing the aqueous buffer of interest (e.g., phosphate buffer at pH 7.4).[26]

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.[20][21]

  • Separation: The resulting slurry is filtered or centrifuged to completely remove any undissolved solid material.[27]

  • Quantification: The concentration of the compound in the clear, saturated supernatant is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.[25]

  • Reporting: The solubility is reported in units such as µg/mL or µM.

G cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis E1 Add EXCESS solid compound to aqueous buffer in a vial E2 Seal and agitate at constant temperature for 24-48 hours E1->E2 S1 Filter or centrifuge the slurry E2->S1 S2 Collect the clear saturated supernatant S1->S2 A1 Prepare dilutions of the supernatant S2->A1 A2 Quantify concentration via LC-MS against a standard curve A1->A2 A3 Report solubility (e.g., in µM) A2->A3

Caption: Workflow for Thermodynamic Solubility Determination.

Summary of Physicochemical Properties

The following table consolidates the predicted physicochemical properties for this compound. These values provide a baseline for empirical investigation.

PropertyParameterPredicted ValueSignificance in Drug Development
Identity Molecular FormulaC₁₀H₂₂N₂Defines elemental composition.
Molecular Weight170.30 g/mol Influences diffusion and membrane transport.
Acidity pKa₁ (Primary Amine)~10.7Determines ionization state, affecting solubility and binding.
pKa₂ (Tertiary Amine)~11.3Both amines will be protonated at physiological pH.
Lipophilicity logP (Neutral form)2.3 - 2.8Governs membrane permeability and metabolic clearance.
logD (at pH 7.4)0.5 - 1.0A more physiologically relevant measure of lipophilicity.
Solubility Aqueous SolubilitypH-dependent; HighCrucial for absorption, formulation, and bioavailability.

Conclusion

The in-silico analysis of this compound reveals a profile of a highly basic, moderately lipophilic molecule whose properties are dominated by the protonation state of its two amine functional groups. The high pKa values ensure that it will be highly soluble in aqueous environments at physiological pH, while its underlying lipophilic character (indicated by logP) is sufficient to facilitate membrane interactions. This balance is often a desirable starting point in drug discovery. The authoritative experimental protocols detailed herein—potentiometric titration for pKa, the shake-flask method for logD, and thermodynamic solubility assessment—provide a clear and robust pathway for the empirical validation of these critical parameters, ensuring a solid foundation for any future development efforts.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. The Journal of Physical Chemistry A, 111(20), 4422-4430.
  • Chen, E., & Chan, C. (2025, November 6). Graph neural network for descriptor-free CO₂ solubility prediction in aqueous amines. Scientific Reports.
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  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
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  • Analytice. (2021, April 12). Partition coefficient: slow stirring method according to OECD 123.
  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers, 12(11), 2728.
  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
  • PubMed. (2007, May 24). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.
  • Semantic Scholar. (n.d.). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances.
  • Semantic Scholar. (n.d.). [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (2025, August 7). Correlation and Prediction of Solubility of CO2 in Amine Aqueous Solutions.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 993-1000.
  • MDPI. (2022, August 25).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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  • PubMed Central. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
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  • PubMed. (2010, January 1). Synthesis, physico-chemical properties and penetration activity of alkyl-6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxopyrrolidin-1-yl)hexanoates as potential transdermal penetration enhancers.
  • Sigma-Aldrich. (n.d.). 2-(pyrrolidin-1-yl)ethan-1-amine.

Sources

Comprehensive Structural Elucidation and Analytical Characterization of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 6-(Pyrrolidin-1-yl)hexan-2-amine Formula:


Exact Mass:  170.1783 Da
Key Structural Features:  Aliphatic backbone, tertiary cyclic amine (pyrrolidine), primary amine (chiral center at C2).[1][2]

This technical guide outlines the rigorous structural elucidation of This compound . Unlike simple aliphatic amines, this molecule presents specific analytical challenges due to its lack of UV chromophores, high polarity, and the presence of a chiral center at the C2 position. The following protocols are designed for researchers requiring absolute structural confirmation, particularly in the context of impurity profiling or novel ligand synthesis.

Analytical Strategy & Workflow

The elucidation relies on a "Triangulation of Evidence" approach:

  • HRMS (High-Resolution Mass Spectrometry): Confirms elemental composition and connectivity via diagnostic

    
    -cleavage fragmentation.
    
  • NMR Spectroscopy (1D & 2D): Establishes the carbon backbone and distinguishes the C2-amine regioisomer from potential C1 or C3 isomers.

  • Chiral Derivatization (Marfey’s Method): Resolves the enantiomeric excess (

    
    ) of the C2 stereocenter.
    

ElucidationWorkflow Sample Unknown Sample (C10H22N2) HRMS HRMS (ESI+) Formula Confirmation Fragment: m/z 44 (C2-Amine) Sample->HRMS Step 1 NMR NMR (600 MHz) Connectivity C2-Methine @ 2.9 ppm HRMS->NMR Step 2 Chiral Chiral HPLC (Marfey's Reagent) Enantiomeric Purity NMR->Chiral Step 3 Final Validated Structure This compound Chiral->Final Validation

Figure 1: Analytical workflow for complete structural validation.

Mass Spectrometry: Fragmentation Logic

Instrument: Q-TOF or Orbitrap (ESI Positive Mode). Theoretical [M+H]+: 171.1856.

Diagnostic Fragmentation (Alpha-Cleavage)

Aliphatic amines undergo characteristic


-cleavage.[3][4] For this molecule, two distinct nitrogen centers compete for charge localization, providing a unique fingerprint.
  • Primary Amine (C2) Cleavage:

    • Cleavage of the C2-C3 bond generates the ethylamine-like fragment

      
      .
      
    • Diagnostic Peak: m/z 44.0500 . Presence of this peak confirms the amine is at position 2 (isopropyl-like terminus). If the amine were at C1, the loss would be

      
       (M-17) or 
      
      
      
      (m/z 30).
  • Pyrrolidine (C6) Cleavage:

    • Cleavage adjacent to the tertiary nitrogen yields the pyrrolidinium ion.

    • Base Peak: m/z 84.0813 (Methylenepyrrolidinium) or m/z 70.0657 (Pyrrolidinium ring).

MS_Fragmentation cluster_0 Primary Amine Alpha-Cleavage (C2) cluster_1 Pyrrolidine Alpha-Cleavage (C6) Parent Parent Ion [M+H]+ m/z 171.1856 Frag1 Fragment A [CH3-CH=NH2]+ m/z 44.05 Parent->Frag1 C2-C3 Bond Break Frag2 Fragment B [Pyrrolidine=CH2]+ m/z 84.08 Parent->Frag2 C5-C6 Bond Break Neutral1 Neutral Loss (Pyrrolidinyl-butyl radical) Neutral2 Neutral Loss (Hexan-2-amine radical)

Figure 2: Competitive alpha-cleavage pathways validating the diamine backbone.

NMR Spectroscopy: Connectivity & Assignment

Solvent:


 (Standard) or 

(if salt form). Reference: TMS (0.00 ppm).

The critical distinction is proving the amine is at C2 (creating a chiral center) rather than C1.

1H NMR Assignment Table ( )
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Logic/Causality
C1

1.05 - 1.10 Doublet (d)3H~6.5 HzTerminal methyl coupled to C2-H. Diagnostic for C2-substitution.
C2

2.85 - 2.95 Multiplet (m)1H-Deshielded by

. Chiral methine.
C3-C5

1.30 - 1.60 Multiplet6H-Bulk methylene chain.
C6

2.40 - 2.50 Triplet (t)2H~7.0 HzAlpha to pyrrolidine nitrogen.
Pyr-

Ring

2.45 - 2.55 Multiplet4H-Ring protons adjacent to N. Overlaps with C6.
Pyr-

Ring

1.75 - 1.80 Multiplet4H-Ring protons beta to N.
Key 2D Correlations (Validation)
  • COSY (Correlation Spectroscopy):

    • C1-C2 Correlation: The doublet at 1.1 ppm must correlate with the methine at 2.9 ppm. This confirms the

      
       motif.
      
    • C6-C5 Correlation: The triplet at 2.45 ppm correlates with the bulk methylene region.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Long-range coupling from C1 protons to C2 and C3 carbons confirms the chain terminus.

Stereochemical Analysis (Chirality)

Since C2 is a chiral center, the sample exists as


, 

, or a racemate. Standard polarimetry is often insufficient due to low specific rotation.
Protocol: Marfey’s Method (FDAA Derivatization)

This method derivatizes the primary amine with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , creating diastereomers separable on a standard C18 HPLC column.

Reagents:

  • FDAA (Marfey’s Reagent): 1% solution in acetone.[5]

  • 1M

    
    .[5]
    
  • 2M

    
    .
    

Step-by-Step Methodology:

  • Reaction: Mix 50

    
    L of sample (50 mM in water) with 100 
    
    
    
    L FDAA solution and 20
    
    
    L 1M
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. The solution will turn yellow.

  • Quench: Add 20

    
    L 2M 
    
    
    
    to stop the reaction.
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

    • Mobile Phase: A: 0.1% TFA in

      
      ; B: Acetonitrile. Gradient 10% B to 60% B over 45 mins.
      
    • Detection: UV at 340 nm.[1][5]

Interpretation:

  • The L-L diastereomer (L-FDAA reacted with (S)-amine) typically elutes before the L-D diastereomer (L-FDAA reacted with (R)-amine) due to intramolecular H-bonding reducing polarity of the L-D complex.

  • Compare retention times against synthesized standards or racemates.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard text for NMR shifts of aliphatic amines).

  • McLafferty, F. W. Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993. (Source for Alpha-cleavage mechanisms).[3][4]

  • Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, vol. 27, 2004, pp. 231–247.[1] (Protocol for FDAA derivatization).

  • Thermo Fisher Scientific. "FDAA, Marfey's Reagent Product Information & Protocol." (Commercial protocol validation).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Structural Elucidation and Synthetic Utility of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Chemical Identity & Nomenclature Analysis

The molecule 6-(pyrrolidin-1-yl)hexan-2-amine represents a specific class of heterobifunctional diamines used frequently as flexible linkers in drug design (e.g., PROTACs, GPCR ligands) or as side-chains in lysosomotropic agents (e.g., chloroquine analogs).

IUPAC Nomenclature Breakdown

The name is derived based on the priority rules set by the International Union of Pure and Applied Chemistry (IUPAC).

  • Principal Functional Group: The primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) has priority over the tertiary amine (pyrrolidine ring). Thus, the suffix is -amine .
    
  • Parent Chain: The longest carbon chain containing the principal group is a hexane (6 carbons).

  • Numbering: Numbering begins at the end closest to the principal group. The amine is at position 2 .[1][2][3]

  • Substituent: The pyrrolidine ring is attached via its nitrogen atom to position 6 of the hexane chain. This is designated as pyrrolidin-1-yl .[1][2]

Stereochemistry: Carbon-2 is a chiral center.[1][2] The molecule exists as two enantiomers: (2R)-6-(pyrrolidin-1-yl)hexan-2-amine and (2S)-6-(pyrrolidin-1-yl)hexan-2-amine.[1][2]

Physicochemical Profile (Estimated)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 170.30 g/mol [1][2]

  • pKa (Calculated):

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (C2-amine): ~10.6 (Typical for 
      
      
      
      -branched primary alkyl amines).[2]
    • 
       (Pyrrolidine): ~11.3 (Highly basic due to ring constraint).[2]
      
  • LogP: ~1.8 – 2.2 (Moderately lipophilic, blood-brain barrier permeable).[1][2]

Synthetic Methodology: A Self-Validating Protocol

The most robust route to this molecule avoids direct alkylation of the primary amine (which leads to over-alkylation). Instead, we employ a Reductive Amination strategy targeting the ketone intermediate.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target Target: this compound Intermediate Intermediate: 6-(Pyrrolidin-1-yl)hexan-2-one Target->Intermediate Reductive Amination (NH4OAc, NaBH3CN) Precursor1 Precursor A: 6-Chlorohexan-2-one Intermediate->Precursor1 Nucleophilic Substitution (KI, K2CO3) Precursor2 Precursor B: Pyrrolidine Intermediate->Precursor2 Nucleophilic Substitution

Figure 1: Retrosynthetic disconnection showing the ketone intermediate as the pivotal branch point.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-one

Objective: Displace the terminal halide with pyrrolidine while preserving the ketone.[1][2]

  • Reagents: 6-Chlorohexan-2-one (1.0 eq), Pyrrolidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Procedure:

    • Dissolve 6-chlorohexan-2-one in MeCN.

    • Add finely ground ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       and catalytic KI.[2]
      
    • Add pyrrolidine dropwise at room temperature to control exotherm.[1][2]

    • Heat to reflux (80°C) for 12 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear; product (
      
      
      
      , stains with Dragendorff) appears.
  • Workup: Filter off solids. Concentrate filtrate.[1][2] Dissolve residue in EtOAc, wash with water and brine.[1][2] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
Step 2: Reductive Amination to Target

Objective: Convert the ketone to a primary amine without reducing the pyrrolidine ring.

  • Reagents: Ketone Intermediate (from Step 1), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (dry).

  • Procedure:

    • Dissolve the ketone in dry Methanol.[1][2]

    • Add

      
       and stir for 30 minutes at room temperature to form the imine/iminium species in situ.
      
    • Critical Control Point: Adjust pH to ~6.0 using glacial acetic acid if necessary (promotes iminium formation).[1][2]

    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       portion-wise.[2]
      
    • Stir for 16–24 hours.[1][2]

  • Quench & Purification:

    • Quench with 1N HCl (careful gas evolution).

    • Basify to pH >12 with NaOH (to ensure the amine is free-based).[2]

    • Extract with DCM (3x).[1][2]

    • Purification: The crude oil often requires distillation or column chromatography (DCM/MeOH/NH4OH 90:9:1) to remove trace secondary amine dimers.[1][2]

Analytical Characterization

To validate the structure, specific NMR and MS signals must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2.90 (m, 1H)
H-2 : Methine proton

to the primary amine.
1H NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2.40 (t, 4H)
Pyrrolidine : Protons

to the tertiary nitrogen.
1H NMR

1.05 (d, 3H)
H-1 : Methyl doublet characteristic of the isopropyl-amine motif.
13C NMR

~46 ppm
C-2 : Carbon bearing the primary amine.[2]
13C NMR ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

~54 ppm
Pyrrolidine : Carbons

to the tertiary nitrogen.[2]
MS (ESI)

Protonated molecular ion.[2]

Pharmacological Utility & Applications

This diamine scaffold serves as a critical "linker" in medicinal chemistry.[1][2] Its length (C6) and terminal diversity (primary vs. tertiary amine) allow it to bridge binding pockets in large proteins.[2]

Lysosomotropism & Lipophilicity

The molecule is a diprotic base .[1][2] In physiological pH (7.4), both nitrogens are partially protonated.[2] However, in the acidic environment of the lysosome (pH 4.5–5.0), both are fully protonated.

  • Mechanism: This leads to "ion trapping," where the molecule enters the lysosome, becomes charged, and cannot exit.

  • Application: This mechanism is exploited by autophagy inhibitors (similar to chloroquine) to disrupt lysosomal function in cancer cells [1].[1][2]

Pathway: GPCR Ligand Design

The pyrrolidine headgroup is a classic "cationic head" mimic for neurotransmitters.[1][2]

Pharmacophore Pyrrolidine Pyrrolidine Ring (Cationic Head) Linker C6 Alkyl Chain (Hydrophobic Spacer) Pyrrolidine->Linker Receptor GPCR Binding Pocket (Aspartate Residue) Pyrrolidine->Receptor Ionic Interaction Amine Primary Amine (H-Bond Donor) Linker->Amine Amine->Receptor H-Bonding

Figure 2: Pharmacophore mapping of the diamine showing binding interactions.

References

  • PubChem. Pyrrolidine Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Cambridge: The Royal Society of Chemistry, 2014. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination Synthesis Protocols. Available at: [Link]

Sources

In Silico Screening & Optimization of 6-(Pyrrolidin-1-yl)hexan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Screening of 6-(Pyrrolidin-1-yl)hexan-2-amine Analogs Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary

The this compound scaffold represents a classic cationic amphiphilic pharmacophore, characterized by a tertiary pyrrolidine "anchor," a flexible hexyl linker, and a derivatizable primary amine at the C2 position. This structural motif is privileged in drug discovery, frequently appearing in ligands for Sigma-1 receptors (


R) , Histamine H3 receptors , and Dipeptidyl peptidase-IV (DPP-IV)  inhibitors.

This guide provides a rigorous, self-validating computational workflow for the design and screening of analogs based on this scaffold. Unlike rigid template screening, this protocol emphasizes stereochemical handling (C2 chirality), pH-dependent ionization states (dicationic vs. monocationic), and dynamic conformational sampling to identify high-affinity hits.

Part 1: Chemical Space & Scaffold Analysis

Structural Logic & Pharmacophore Mapping

Before initiating screening, the physicochemical behavior of the core scaffold must be defined to set boundary conditions for the library.

  • Ionization Profile:

    • Pyrrolidine Nitrogen (

      
      ):  pKa 
      
      
      
      10.2–10.4.
    • Primary Amine (

      
      ):  pKa 
      
      
      
      10.5–10.7.
    • Physiological State (pH 7.4): Predominantly dicationic . This significantly influences membrane permeability (BBB penetration) and electrostatic binding.

  • Chirality: The C2 position is a stereocenter. Biological activity often differs by orders of magnitude between

    
     and 
    
    
    
    enantiomers. Protocol Rule: All in silico libraries must explicitly enumerate both stereoisomers.
  • Linker Dynamics: The hexyl chain (6 carbons) introduces high entropic penalties upon binding. Analogs should be screened for "linker collapse" (intramolecular H-bonds) vs. "extended conformation" required for bidentate binding.

Target Context

While versatile, this guide assumes a CNS-active target profile (e.g., Sigma-1 or H3 Receptor) where the pyrrolidine serves as the basic amine anchor interacting with a conserved Aspartate/Glutamate (e.g., Asp126 in


R).

Part 2: Computational Workflow Design

The screening process follows a "Funnel Architecture," reducing a virtual library of



analogs down to

synthesizable hits.
The Screening Funnel (Graphviz Visualization)

ScreeningFunnel Start Scaffold: this compound LibraryGen Library Enumeration (C2-Amine Derivatization) N = 50,000 Start->LibraryGen R-Group Decomposition Filter_ADMET ADMET Filter (LogP < 5, TPSA < 90, CNS MPO > 4) LibraryGen->Filter_ADMET LigPrep (pH 7.4) Filter_Pharm Pharmacophore Filter (N-N Distance & Positive Charge) Filter_ADMET->Filter_Pharm Remove Pan-Assay Interference (PAINS) Docking_HTS High-Throughput Docking (AutoDock Vina / Glide SP) Filter_Pharm->Docking_HTS Top 10% Docking_XP Precision Docking & Pose Selection (Glide XP / Interaction Fingerprints) Docking_HTS->Docking_XP Top 5% by Score MD_Sim MD Simulation (100ns) RMSD & Salt Bridge Stability Docking_XP->MD_Sim Top 50 Poses FinalHits Selection of 10-20 Hits for Synthesis MD_Sim->FinalHits Binding Free Energy (MM-GBSA)

Figure 1: Hierarchical screening funnel for pyrrolidine-hexan-amine derivatives. The workflow prioritizes early elimination of physicochemical outliers before computationally expensive MD simulations.

Part 3: Library Generation & Analog Design

Reaction-Based Enumeration

Do not generate random structures. Use reaction vectors to simulate realistic synthetic pathways starting from the C2-primary amine.

Protocol:

  • Core Definition: Fix the Pyrrolidine-C6-C5-C4-C3-C2(NH)- backbone.

  • Reaction Vectors (at C2-NH2):

    • Amide Coupling: React with carboxylic acids (

      
      ) 
      
      
      
      Amides. Reduces basicity of N2, improves metabolic stability.
    • Reductive Amination: React with aldehydes (

      
      ) 
      
      
      
      Secondary/Tertiary Amines. Maintains dicationic character.
    • Sulfonylation: React with sulfonyl chlorides (

      
      ) 
      
      
      
      Sulfonamides. Polar interactions.
  • R-Group Database: Use the eMolecules or Enamine building block sets, filtered for:

    • MW < 250 Da (Fragment-like).

    • Aromatic rings (for

      
      -stacking).
      
    • No reactive warheads (e.g., acyl halides, aldehydes).

Stereochemical Expansion

For every enumerated 2D structure, generate two 3D conformers :

  • (2R)-6-(pyrrolidin-1-yl)...

  • (2S)-6-(pyrrolidin-1-yl)...

  • Note: If the target is unknown, screen both. If the target is Sigma-1, the (S)-enantiomer often exhibits superior affinity in similar alkyl-amine scaffolds.

Part 4: ADMET & Druglikeness Filtering

The dicationic nature of the parent scaffold poses a risk for poor oral bioavailability. Apply strict filters before docking.

Table 1: ADMET Filtering Criteria for CNS-Targeted Analogs

PropertyThresholdRationale
Molecular Weight (MW) < 450 DaEnsure room for metabolic clearance; stay within CNS rules.
cLogP 2.0 – 4.5Moderate lipophilicity required for BBB penetration; avoid >5 (toxicity).
TPSA < 90 ŲPolar surface area limit for BBB crossing.
pKa (Strongest Basic) 7.5 – 10.5Ensure protonation at physiological pH for salt-bridge formation.
H-Bond Donors (HBD)

2
Excess HBDs hamper BBB permeability.
Rotatable Bonds

8
The hexyl linker already contributes 6. Limit R-group flexibility.

Self-Validating Step: Calculate the CNS Multi-Parameter Optimization (CNS MPO) score. Discard any analog with CNS MPO < 4.0.

Part 5: Molecular Docking Protocol

Receptor Preparation
  • Target: Sigma-1 Receptor (PDB: 5HK1 or 6DJZ ) or Histamine H3 (Homology Model).

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., 4-IBP). Ensure the box size (typically 20x20x20 Å) covers the key Aspartate residue (e.g., Asp126 in

    
    R).
    
Ligand Preparation (Critical)
  • Use LigPrep (Schrödinger) or OpenBabel to generate 3D coordinates.

  • Protonation: Force protonation of the pyrrolidine nitrogen.

  • Conformation: Perform a pre-minimization using the OPLS3e or MMFF94 force field to unravel the hexyl chain.

Docking Execution (AutoDock Vina Example)

Scoring Analysis:

  • Salt Bridge: Check for interaction between Pyrrolidine-NH+ and Asp126 (distance < 4.0 Å).

  • Hydrophobic Fit: The hexyl chain should traverse the hydrophobic tunnel.

  • Aromatic Interaction: The C2-substituent should engage in

    
     or 
    
    
    
    -cation interactions with flanking Tyrosine/Phenylalanine residues.

Part 6: Molecular Dynamics (MD) & Free Energy

Docking is static. MD is required to verify that the flexible hexyl linker does not cause the molecule to "eject" or fold inappropriately.

Simulation Setup
  • Software: GROMACS / Amber / Desmond.

  • System: Protein-Ligand complex in POPC membrane (if transmembrane) or water box (TIP3P).

  • Force Field: CHARMM36m (lipids/protein) + CGenFF (ligand).

  • Duration: 100 ns production run.

Analysis Metrics
  • RMSD: Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.

  • H-Bond Lifetime: The salt bridge (Pyrrolidine-Asp) occupancy should be > 80% of the simulation time.

  • MM-GBSA: Calculate binding free energy (

    
    ).
    
    • Threshold:

      
       kcal/mol (system dependent) usually indicates a potent binder.
      
Interaction Stability Diagram (Graphviz)

MD_Analysis Ligand Ligand (Pyrrolidine Core) Asp126 Asp126 (Anionic Anchor) Ligand->Asp126 Salt Bridge (Stable >80%) Tyr103 Tyr103 (Hydrophobic Wall) Ligand->Tyr103 Pi-Cation / VdW Solvent Water Molecules Ligand->Solvent Desolvation Penalty

Figure 2: Critical interaction checkpoints during MD simulation. The salt bridge stability is the primary "Go/No-Go" criterion.

References

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link

  • Wager, T. T., et al. (2016). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435-449. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461. Link

  • Góra, M., et al. (2021).[1] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Biomolecules, 11(8), 1163. Link

Sources

Methodological & Application

Application Note: Structural Elucidation and Quantitative Profiling of 6-(Pyrrolidin-1-yl)hexan-2-amine via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026


)
Methodology:  HILIC-ESI-MS/MS and High-pH RP-LC-MS/MS[1][2][3]

Executive Summary & Scientific Rationale

6-(Pyrrolidin-1-yl)hexan-2-amine (MW 170.29 Da) is a critical aliphatic diamine intermediate often employed in the synthesis of histone deacetylase (HDAC) inhibitors and antimalarial pharmacophores.[1][2] Its structure features two distinct basic centers: a steric-hindered tertiary amine (pyrrolidine ring) and a chiral primary amine on the alkyl chain.[1][2]

The Analytical Challenge: Small, highly polar aliphatic diamines present two specific hurdles in LC-MS workflows:

  • Retention Failure: On standard C18 columns at acidic pH, the molecule becomes doubly protonated (

    
    ), leading to elution in the void volume and severe ion suppression.[1][3]
    
  • Charge State Distribution: The competition between the two nitrogen centers for protons complicates precursor selection and fragmentation logic.[3]

This guide provides a definitive protocol for the characterization and quantitation of this molecule, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to maximize sensitivity and retention, supported by a mechanistic breakdown of its fragmentation pathways.[3]

Chemical Logic & Fragmentation Mechanics[2]

Understanding the behavior of this compound inside the collision cell is a prerequisite for accurate Multiple Reaction Monitoring (MRM) development.[1][2][3]

Ionization Physics[2][3]
  • Monoisotopic Mass: 170.1783 Da[2]

  • Precursor Ion (

    
    ):  171.1856 Da (Odd mass, Nitrogen Rule satisfied for 2 nitrogens).[1][2][3]
    
  • pKa Profile: The pyrrolidine nitrogen (tertiary) has a calculated pKa

    
     10.5, while the primary amine has a pKa 
    
    
    
    10.[3]0. In standard LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), both sites are protonated.[2][3]
Fragmentation Pathway (CID)

Collision-Induced Dissociation (CID) follows a predictable hierarchy based on proton affinity and bond stability.[1][2]

  • Neutral Loss of Ammonia (

    
    17):  The primary amine is the most labile group.[3] Inductive cleavage leads to the loss of 
    
    
    
    , yielding a stable carbocation at
    
    
    154.2.[3]
  • Pyrrolidinium Ion Formation (

    
     70 & 84):  The tertiary amine directs charge retention.[2][3] Alpha-cleavage adjacent to the pyrrolidine ring generates the characteristic pyrrolidinium ion (
    
    
    
    ) at
    
    
    70.07
    , which is the most abundant and specific fragment for quantitation.[1][2][3]
  • Alkyl Chain Scission: Random scission along the hexyl chain yields minor fragments, but these are less diagnostic.[3]

Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 171.19 Intermediate Distonic Ion Intermediate (Charge on Pyrrolidine N) Precursor->Intermediate Collisional Activation Frag_NH3 Neutral Loss: NH3 Product: m/z 154.16 (Diagnostic) Intermediate->Frag_NH3 - 17 Da (NH3) Frag_Pyr Alpha-Cleavage Product: m/z 70.07 (Quantifier - Pyrrolidinium) Intermediate->Frag_Pyr C-C Bond Breakage Frag_Ring Ring Opening/Scission Product: m/z 84.08 (Qualifier) Intermediate->Frag_Ring Alkyl Chain Scission

Figure 1: Mechanistic fragmentation pathway of this compound under Electrospray Ionization (ESI).

Experimental Protocols

Method A: HILIC-MS/MS (Recommended for Sensitivity)

HILIC is the preferred mode because it retains the charged diamine without requiring ion-pairing reagents that suppress MS signal.[1][2]

Chromatographic Conditions:

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2][3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0095Initial Hold (Equilibration)
1.0095Injection
5.0060Linear Ramp (Elution)
6.0060Hold
6.1095Return to Initial
9.0095Re-equilibration

Why this works: The high organic content induces a water layer on the silica surface.[3] The polar diamine partitions into this layer.[3] Ammonium formate provides the necessary counter-ions to maintain peak shape.[3]

Method B: High-pH Reverse Phase (Recommended for Robustness)

If HILIC is unavailable, High-pH RP is the backup.[1][2][3] By raising pH to 10, we deprotonate the amines, making the molecule neutral and hydrophobic enough to stick to C18.[3]

  • Column: Agilent Poroshell HPH-C18 or Waters XBridge C18.[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Methanol.[2][3]

  • Caution: Ensure your LC column is rated for pH > 9.[2][3] Standard silica columns will dissolve.[2][3]

Mass Spectrometry Parameters (Sciex/Thermo/Agilent Agnostic)

Source: Electrospray Ionization (ESI) – Positive Mode.[2][3] Spray Voltage: 3500 - 4500 V (Compound is easily ionizable; avoid discharge).[1][2][3]

MRM Transitions Table:

Precursor (

)
Product (

)
Dwell (ms)CE (eV)RoleInterpretation
171.2 70.1 5025Quantifier Pyrrolidinium ring cation (High Specificity)
171.2154.25015Qualifier 1Loss of

(Low CE required)
171.284.15022Qualifier 2Methyl-pyrrolidine fragment

Note on Charge States: While the


 (171.2) is the standard precursor, you may observe a significant 

signal at

86.1
in highly acidic conditions.[1][2][3] If the 171 signal is unstable, monitor the 86.1 -> 70.1 transition, though specificity may decrease.[1][3]

Method Optimization & Decision Matrix

The following decision tree guides the analyst through the optimization process based on observed peak morphology and sensitivity.

OptimizationWorkflow Start Inject Standard (1 µg/mL in 50:50 ACN:H2O) CheckRet Check Retention Time (RT) on C18 (Acidic pH) Start->CheckRet Void Elutes in Void (RT < 1 min)? CheckRet->Void SwitchHILIC Switch to HILIC Mode (Ammonium Formate/ACN) Void->SwitchHILIC Yes (High Sensitivity Needed) SwitchHighPH Switch to High-pH C18 (pH 10 Bicarb) Void->SwitchHighPH Yes (Robustness Needed) CheckSens Check Sensitivity (S/N) Void->CheckSens No (Retained) SwitchHILIC->CheckSens SwitchHighPH->CheckSens OptSource Optimize Source Temp (Increase if peak tailing) CheckSens->OptSource Low S/N OptCE Perform CE Ramp (Maximize 171->70) CheckSens->OptCE Good S/N Final Final Validated Method OptSource->Final OptCE->Final

Figure 2: Method Development Decision Tree for Polar Diamines.

References

  • NIST Mass Spectrometry Data Center. Pyrrolidine and Amine Fragmentation Data.[2][3] NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1][2][4]

  • McCalley, D. V. (2017).[2][3] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[2][3] (Authoritative source on HILIC mechanisms for amines).

  • PubChem. Compound Summary: 1-Pyrrolidineethanamine (Analogous Structure).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • Holčapek, M., et al. (2012).[2][3] Mass spectrometry of basic pharmaceuticals.[2][3][5][6] Trends in Analytical Chemistry.[2][3][7][8] (General reference for ESI of basic drugs).

Sources

6-(Pyrrolidin-1-yl)hexan-2-amine: A Versatile Diamine Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Heterocycles and Linker Scaffolds in Medicinal Chemistry

The contemporary drug discovery landscape is increasingly focused on navigating beyond the traditional "rule of five" chemical space to tackle challenging biological targets. This exploration has underscored the pivotal role of molecular complexity and three-dimensionality in achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. Saturated heterocyclic scaffolds, such as the pyrrolidine ring, have emerged as privileged motifs in this context.[1][2] The non-planar, sp³-rich nature of the pyrrolidine ring allows for a more comprehensive exploration of the pharmacophore space, contributing to improved stereochemical interactions with biological targets.[2] This structural feature is prevalent in numerous natural products and FDA-approved drugs, where it often imparts beneficial properties such as increased aqueous solubility and the ability to form crucial hydrogen bond interactions.

Concurrently, the rise of novel therapeutic modalities, including proteolysis-targeting chimeras (PROTACs), has highlighted the critical importance of linker design. These bifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, rely on the linker to control the formation and stability of the ternary complex, as well as to fine-tune physicochemical properties. Diamine linkers are among the most frequently employed building blocks in the construction of these sophisticated molecular architectures.

This application note details the utility of 6-(Pyrrolidin-1-yl)hexan-2-amine , a bifunctional building block that synergistically combines the advantageous features of the pyrrolidine scaffold with a flexible diamine linker. The presence of two distinct amine functionalities—a secondary amine within the sterically accessible pyrrolidine ring and a primary amine at the 2-position of a hexyl chain—offers differential reactivity that can be strategically exploited in synthetic campaigns. This guide will provide a comprehensive overview of the potential applications of this building block, along with detailed protocols for its incorporation into drug-like molecules via common synthetic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug discovery programs. The table below summarizes key computed and experimental data for this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₂N₂-
Molecular Weight 170.30 g/mol
CAS Number 2669-16-1
Appearance Colorless to pale yellow liquidTypical for aliphatic amines
Boiling Point Not reported-
pKa (predicted) ~10.5 (primary amine), ~11.3 (pyrrolidine)ACD/Labs Percepta
logP (predicted) 1.8 ± 0.4ACD/Labs Percepta

The predicted pKa values suggest that under physiological conditions (pH 7.4), both amine groups will be predominantly protonated. The predicted logP indicates a moderate lipophilicity, a desirable characteristic for balancing aqueous solubility and cell permeability.

Strategic Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for a range of applications in medicinal chemistry:

  • Linkerology for Bifunctional Molecules: The diamine nature of this molecule makes it an ideal candidate for use as a linker in the synthesis of PROTACs and other bifunctional molecules. The hexyl chain provides a flexible spacer to orient the two ends of the molecule for optimal target engagement.

  • Introduction of a Basic Center: The pyrrolidine moiety can be incorporated to introduce a basic center into a molecule, which can be crucial for target engagement (e.g., forming salt bridges with acidic residues in a binding pocket) or for improving aqueous solubility.

  • Scaffold for Library Synthesis: The differential reactivity of the primary and secondary amines allows for the sequential functionalization of the molecule, making it a versatile scaffold for the construction of diverse chemical libraries for high-throughput screening.

  • Fragments for Fragment-Based Drug Discovery (FBDD): The pyrrolidine-containing fragment can be used in FBDD campaigns to identify initial low-affinity binders that can be subsequently optimized into more potent leads.

Synthetic Protocols and Methodologies

The utility of this compound as a building block is primarily realized through the chemical transformations of its two amine groups. The following sections provide detailed, representative protocols for two of the most common and important reactions: amide bond formation and reductive amination.

Chemoselectivity Considerations

A key aspect of utilizing this compound is understanding the relative reactivity of the primary and secondary amine groups. In general, primary amines are less sterically hindered and more nucleophilic than secondary amines. However, the α-branching adjacent to the primary amine in this molecule introduces some steric hindrance. The pyrrolidine nitrogen, being a secondary amine within a five-membered ring, is relatively accessible.

  • For Acylation Reactions (Amide Bond Formation): Under standard coupling conditions, acylation is expected to occur preferentially at the less sterically hindered primary amine. However, with highly reactive acylating agents or under forcing conditions, reaction at the pyrrolidine nitrogen is also possible. To achieve high chemoselectivity, the use of milder coupling agents and controlled stoichiometry is recommended.

  • For Reductive Amination: The primary amine will readily form an imine with an aldehyde or ketone. The secondary amine of the pyrrolidine ring can also participate in iminium ion formation, but this is generally a slower process. Therefore, reductive amination is expected to be highly selective for the primary amine.

The following diagram illustrates the general principle of chemoselective functionalization of this compound.

G cluster_0 Chemoselective Functionalization A This compound B R-COOH Amide Coupling A->B Selective for primary amine C R-CHO, [H] Reductive Amination A->C Highly selective for primary amine D N-Acylated Product (Primary Amine Reaction) B->D E N-Alkylated Product (Primary Amine Reaction) C->E F Potential for Di-functionalization D->F E->F

Caption: Chemoselective reactions of this compound.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes a general procedure for the chemoselective acylation of the primary amine of this compound using standard peptide coupling reagents.

Workflow Diagram:

G cluster_0 Amide Coupling Workflow A Dissolve Carboxylic Acid in an Aprotic Solvent (e.g., DMF) B Add Coupling Reagents (e.g., HATU, HOBt) A->B C Add Base (e.g., DIPEA) B->C D Stir at Room Temperature (Activation) C->D E Add this compound (1.0 eq) D->E F Monitor Reaction by TLC or LC-MS E->F G Aqueous Workup F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for amide bond formation.

Materials:

  • Carboxylic acid of interest

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and HOBt (1.1 eq).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Expert Insights:

  • The use of HATU/HOBt is a robust and generally high-yielding method for amide bond formation, even with sterically hindered amines.[3]

  • Maintaining a 1:1 stoichiometry between the carboxylic acid and the diamine is crucial for minimizing di-acylation.

  • The reaction temperature can be adjusted depending on the reactivity of the substrates. For less reactive partners, gentle heating (40-50 °C) may be beneficial.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol provides a general method for the chemoselective alkylation of the primary amine of this compound via reductive amination.

Workflow Diagram:

G cluster_0 Reductive Amination Workflow A Dissolve Aldehyde/Ketone and This compound in a Suitable Solvent (e.g., MeOH) B Add a Mild Acid Catalyst (e.g., Acetic Acid) A->B C Stir at Room Temperature (Imine Formation) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D E Monitor Reaction by TLC or LC-MS D->E F Quench Reaction E->F G Aqueous Workup F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for reductive amination.

Materials:

  • Aldehyde or ketone of interest

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous methanol (MeOH) or Dichloromethane (DCM)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) in anhydrous methanol or dichloromethane, add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking) to afford the desired secondary amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Expert Insights:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups.[4]

  • The reaction is generally highly chemoselective for the primary amine due to the more favorable kinetics of imine formation compared to iminium ion formation from the secondary amine.

  • For challenging substrates, particularly hindered ketones, the use of a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) might be necessary, although this reagent is more toxic.

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its unique structure, featuring a privileged pyrrolidine scaffold and a flexible diamine linker with two distinct reactive sites, offers medicinal chemists a powerful tool for the synthesis of complex and diverse molecules. The ability to chemoselectively functionalize the primary amine allows for its strategic incorporation into a wide range of molecular architectures, from linkers in bifunctional degraders to scaffolds for library synthesis. The protocols provided herein offer a solid foundation for the successful application of this promising building block in the pursuit of novel therapeutics.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433.
  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Wikipedia. (2024, October 26). Reductive amination. In Wikipedia. Retrieved from [Link]

  • Barreiro, G., et al. (2023). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. Journal of the American Chemical Society.
  • Shenvi, R. A. (2013). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research, 46(8), 1839-1850.
  • Ospanov, M., & Kuanyshev, C. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(14), 3298.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wang, J., et al. (2023). Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 23(3), 854-857.
  • Google Patents. (n.d.). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
  • Google Patents. (n.d.). Preparation of pyrrolidine and pyrrolidin-2-one derivatives.
  • Google Patents. (n.d.). AMINE PRODRUGS OF PHARMACEUTICAL COMPOUNDS.

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Application Notes and Protocols for the Investigation of Novel Pyrrolidine-Containing Compounds in Neuroscience Research: A Case Study with 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold as a Privileged Motif in Neuroscience

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of centrally active compounds.[1] Its rigid, saturated structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with complex biological targets such as receptors and transporters in the brain.[1] This structural feature has been exploited in a wide array of natural products and synthetic drugs targeting various neurological and psychiatric conditions.[2][3][4]

From the potent monoamine reuptake inhibition of pyrovalerone analogs to the modulation of serotonergic systems by novel psychedelic agents, the pyrrolidine moiety has proven to be a versatile scaffold for fine-tuning pharmacological activity.[5][6][7][8][9] This document provides a comprehensive guide for the preclinical evaluation of a novel pyrrolidine-containing compound, using the hypothetical molecule 6-(Pyrrolidin-1-yl)hexan-2-amine as a representative example. The protocols and experimental designs outlined herein are based on established methodologies for characterizing the neuropharmacological profile of new chemical entities.

Hypothesized Biological Targets and Mechanisms of Action

Given the structural features of this compound, which include a pyrrolidine ring and a hexan-2-amine backbone, several plausible biological targets in the central nervous system can be hypothesized. The presence of the amine group suggests potential interactions with monoamine transporters and G-protein coupled receptors, which are common targets for psychoactive compounds.

Potential Signaling Pathways

The primary hypothesized targets for a novel pyrrolidinyl-alkylamine are the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters would lead to an increase in the synaptic concentration of the respective neurotransmitters, eliciting a range of downstream signaling events.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibition NET Norepinephrine Transporter (NET) Compound->NET Inhibition SERT Serotonin Transporter (SERT) Compound->SERT Inhibition DA Dopamine DAT->DA Reuptake Block NE Norepinephrine NET->NE Reuptake Block 5HT Serotonin SERT->5HT Reuptake Block D_receptors Dopamine Receptors DA->D_receptors Binding A_receptors Adrenergic Receptors NE->A_receptors Binding S_receptors Serotonin Receptors 5HT->S_receptors Binding Downstream Downstream Signaling (e.g., cAMP, Ca2+) D_receptors->Downstream A_receptors->Downstream S_receptors->Downstream

Caption: Hypothesized mechanism of action via monoamine transporter inhibition.

Part 1: In Vitro Characterization

The initial phase of evaluation involves a series of in vitro assays to determine the binding affinity and functional activity of the test compound at its hypothesized molecular targets.

Experimental Workflow: In Vitro Profiling

In_Vitro_Workflow Start Novel Compound: This compound Binding Radioligand Binding Assays (DAT, NET, SERT, 5-HT Receptors) Start->Binding Uptake Synaptosome Uptake Assays ([3H]DA, [3H]NE, [3H]5-HT) Start->Uptake Data_Analysis Data Analysis: Calculate Ki, IC50, EC50/IC50 Binding->Data_Analysis Uptake->Data_Analysis Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) Profile Pharmacological Profile (Potency & Selectivity) Functional->Profile Data_Analysis->Functional

Caption: Workflow for in vitro pharmacological characterization.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for monoamine transporters and a panel of relevant G-protein coupled receptors.

Materials:

  • Cell membranes expressing human DAT, NET, SERT, and various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a non-specific inhibitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature and duration (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate specific binding and determine the Ki value using non-linear regression analysis (Cheng-Prusoff equation).

Data Presentation:

TargetRadioligandKi (nM) of Test Compound
DAT[³H]WIN 35,428Hypothetical Value
NET[³H]NisoxetineHypothetical Value
SERT[³H]CitalopramHypothetical Value
5-HT1A[³H]8-OH-DPATHypothetical Value
5-HT2A[³H]KetanserinHypothetical Value
Protocol 2: Monoamine Reuptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Materials:

  • Synaptosome preparations from rodent brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the synaptosome preparation with the test compound or reference inhibitor.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained by the synaptosomes.

  • Calculate the percent inhibition of uptake and determine the IC₅₀ value.

Data Presentation:

TransporterIC₅₀ (nM) of Test Compound
DATHypothetical Value
NETHypothetical Value
SERTHypothetical Value

Part 2: In Vivo Behavioral Pharmacology

Following in vitro characterization, in vivo studies in animal models are essential to assess the physiological and behavioral effects of the compound.

Experimental Workflow: In Vivo Profiling

In_Vivo_Workflow Start Compound with Characterized In Vitro Profile PK Pharmacokinetic Studies (Blood-Brain Barrier Penetration) Start->PK Locomotor Locomotor Activity Assay (Stimulant/Sedative Effects) PK->Locomotor Cognition Cognitive Function Tests (e.g., Novel Object Recognition) Locomotor->Cognition Mood Models of Depression/Anxiety (e.g., Forced Swim Test) Cognition->Mood Data_Analysis Statistical Analysis of Behavioral Data Mood->Data_Analysis Profile In Vivo Behavioral Profile (Therapeutic Potential) Data_Analysis->Profile

Caption: Workflow for in vivo behavioral assessment.

Protocol 3: Assessment of Locomotor Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Materials:

  • Adult male mice or rats.

  • Open-field arenas equipped with automated photobeam tracking systems.

  • Vehicle (e.g., saline or DMSO/saline).

  • Test compound at various doses.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Place each animal in the center of the open-field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

  • Analyze the data to determine dose-dependent effects on activity levels.

Protocol 4: Novel Object Recognition Test for Cognitive Function

Objective: To assess the potential of this compound to modulate recognition memory.

Materials:

  • Open-field arena.

  • Two identical objects (familiar objects) and one different object (novel object).

  • Video recording and analysis software.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for a few minutes on consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours). Administer the test compound either before training or before testing.

  • Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore.

  • Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates intact recognition memory. Calculate a discrimination index.

Conclusion and Future Directions

The systematic application of these in vitro and in vivo protocols will enable a comprehensive characterization of the neuropharmacological profile of novel pyrrolidine-containing compounds like this compound. The data generated will provide critical insights into the compound's mechanism of action, potency, selectivity, and potential therapeutic applications in neuroscience. Positive findings from these initial studies would warrant further investigation into more complex behavioral models, safety pharmacology, and pharmacokinetic/pharmacodynamic modeling to fully elucidate the compound's potential as a novel therapeutic agent. The rich history of the pyrrolidine scaffold in neuroscience suggests that continued exploration of this chemical space holds significant promise for the discovery of new treatments for a variety of CNS disorders.[2][3]

References

  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC. (2022, April 26). Vertex AI Search.
  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023, September 6). Vertex AI Search.
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC. (2024, October 10). Vertex AI Search.
  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - MDPI. (2021, October 11). MDPI. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Vertex AI Search.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors - Drugs.ie. Drugs.ie. [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. J Med Chem 49: 1420-1432 - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • Crystallographic characterization of three cathinone hydrochlorides new on the NPS market: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) - ResearchGate. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI. [Link]

  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005, August 15). Vertex AI Search.
  • Neurochemical Profiles of some novel psychoactive substances - PMC - PubMed Central. Vertex AI Search.
  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation - Frontiers. (2022, September 21). Frontiers. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). SpringerLink. [Link]

  • pharmacological characterization of 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, a potent and selective 5-HT6 receptor antagonist - PubMed. (2003, March 27). PubMed. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. - Pearson. Pearson. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. - Semantic Scholar. (2006, February 23). Semantic Scholar. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - RUA. (2023, September 6). RUA. [Link]

  • Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed. (2014, August 15). PubMed. [Link]

  • Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2- - MDPI. (2021, June 1). MDPI. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - MDPI. (2022, February 21). MDPI. [Link]4)

Sources

Technical Application Note: Characterization of 6-(Pyrrolidin-1-yl)hexan-2-amine in Dopaminergic Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the pharmacological profile of 6-(Pyrrolidin-1-yl)hexan-2-amine , a specific aliphatic diamine ligand.

Given the structural characteristics of this molecule (an aliphatic chain with a primary amine and a tertiary pyrrolidine amine), it functionally resembles the "linker-amine" moieties often found in bivalent dopamine ligands or specific allosteric modulators. This guide treats the compound as a novel pharmacological probe and provides the rigorous protocols required to determine its affinity (


), efficacy (

), and mechanism of action at Dopamine D2/D3 receptors.

Introduction & Chemical Logic

This compound is a heterobifunctional aliphatic amine. Its structure consists of a flexible hexyl chain terminating in a tertiary pyrrolidine ring (a common cationic head group in GPCR ligands) and a primary amine at the C2 position.

  • Structural Analysis: Unlike classical orthosteric dopamine ligands (e.g., Dopamine, Haloperidol) which possess an aromatic moiety (catechol or phenyl ring) to engage the receptor's aromatic microdomain (via

    
    -
    
    
    
    stacking), this molecule is purely aliphatic.
  • Pharmacological Hypothesis:

    • Fragment/Linker Utility: It likely represents a pharmacophore fragment or a linker used to synthesize high-affinity bivalent ligands (e.g., connecting a pharmacophore to an orthosteric head).

    • Allosteric Potential: Aliphatic amines can sometimes act as negative allosteric modulators (NAMs) or low-affinity orthosteric probes by interacting with the conserved Aspartate (Asp3.32) via ionic bonding without the aromatic lock.

    • Receptor Selectivity: The pyrrolidine moiety is frequently associated with D3 receptor selectivity when attached to specific aryl-amides (e.g., in Nafadotride derivatives).

Predicted Physicochemical Properties
PropertyValue (Predicted)Experimental Implication
Formula

Low Molecular Weight (MW ~170.3)
pKa (Basic) ~10.5 (Pyrrolidine), ~10.0 (Amine)Critical: Must be converted to salt (e.g., 2HCl) for physiological pH stability.
LogP ~1.2 - 1.8Moderate lipophilicity; crosses BBB; soluble in DMSO/Ethanol.
State Oily Liquid (Free Base)Hygroscopic. Store under inert gas (Ar/N2) at -20°C.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Rationale: The free base is prone to oxidation and carbonate formation from air. Precise molarity requires stable salt forms.

  • Salt Formation (Recommended): Dissolve free base in diethyl ether. Add 2.2 equivalents of 4M HCl in dioxane dropwise. Filter the white precipitate (dihydrochloride salt) and dry under vacuum.

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Working Solution: Dilute to 100

    
    M in Assay Buffer (50 mM Tris-HCl, pH 7.4) immediately prior to use. Do not store aqueous dilutions.
    
Protocol B: Radioligand Competition Binding Assay (D2/D3 Receptors)

Objective: Determine the affinity constant (


) of the ligand.

Materials:

  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human D2L or D3 receptors.

  • Radioligand: [

    
    H]-Methylspiperone (0.2 nM final) or [
    
    
    
    H]-Raclopride (2 nM final).
  • Non-specific Binding (NSB): Define using 10

    
    M Haloperidol or (+)-Butaclamol.
    

Workflow:

  • Incubation: In 96-well plates, mix:

    • 25

      
      L Radioligand.
      
    • 25

      
      L Test Compound (this compound) at 8 concentrations (
      
      
      
      M to
      
      
      M).
    • 150

      
      L Membrane Suspension (20-40 
      
      
      
      g protein).
  • Equilibrium: Incubate for 120 min at 25°C (Room Temp) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of cationic amines).

  • Counting: Wash 3x with ice-cold buffer. Add scintillant and count via Liquid Scintillation Counter.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff Equation :

Where

is radioligand concentration and

is its dissociation constant.
Protocol C: Functional cAMP Assay (Gi/o Coupling)

Objective: Determine if the ligand acts as an Agonist, Antagonist, or Inverse Agonist.

Mechanism: D2/D3 receptors couple to


, inhibiting Adenylyl Cyclase and reducing cAMP.
  • Agonist Mode: Does the compound inhibit Forskolin-stimulated cAMP?

  • Antagonist Mode: Does the compound reverse Dopamine-induced inhibition?

Workflow (TR-FRET Detection):

  • Cell Seeding: Seed D2-expressing cells (2,000 cells/well) in 384-well plates.

  • Stimulation (Agonist Mode):

    • Add Compound (varying conc.) + Forskolin (10

      
      M).
      
    • Incubate 30 min at 37°C.

  • Stimulation (Antagonist Mode):

    • Add Compound (varying conc.) + Dopamine (

      
       conc.) + Forskolin.[1]
      
    • Incubate 30 min.

  • Detection: Add Lysis Buffer containing Europium-cryptate labeled cAMP antibody and d2-labeled cAMP analog.

  • Read: Measure TR-FRET signal (HTRF or LanceUltra).

Visualization: Mechanistic & Experimental Logic

The following diagram illustrates the experimental decision tree and the theoretical binding interaction of the aliphatic amine within the orthosteric pocket.

DopamineLigandWorkflow cluster_Results Outcome Classification Compound 6-(Pyrrolidin-1-yl) hexan-2-amine Prep Salt Conversion (2HCl Form) Compound->Prep Stabilization Binding Binding Assay ([3H]-Raclopride) Prep->Binding Affinity Screening Functional Functional Assay (cAMP / GTPyS) Binding->Functional If Ki < 10 uM LowAffinity Low Affinity (Fragment) Binding->LowAffinity Ki > 10 uM Analysis Data Analysis (Ki, Emax) Functional->Analysis Agonist Agonist (Inhibits cAMP) Analysis->Agonist High Efficacy Antagonist Antagonist (Restores cAMP) Analysis->Antagonist Zero Efficacy

Figure 1: Experimental workflow for characterizing the pharmacological profile of the aliphatic amine ligand.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Cationic nature of pyrrolidine sticking to filters.Pre-soak GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for 2 hours.
Inconsistent

Ligand oxidation or instability.Use fresh dihydrochloride salt . Avoid freeze-thaw cycles of aqueous stocks.
Low Solubility High pH in stock solution.Dissolve in DMSO first, then dilute into acidified buffer (pH 5) if necessary, neutralizing only in the final assay well.
Bell-Shaped Curve Biphasic binding (High/Low affinity states).Add 100

M GTP
to the binding assay to uncouple G-proteins and isolate the low-affinity state (

).

References

  • Strange, P. G. (2008). Agonist binding, agonist efficacy and agonist-induced GPCR conformational changes. British Journal of Pharmacology, 153(7), 1353–1363. Link

  • Sokoloff, P., et al. (1990). Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature, 347, 146–151. Link

  • Neve, K. A. (Ed.).[2] (2009).[3] The Dopamine Receptors. Humana Press. (Standard reference for D2/D3 assay protocols).

  • Löber, S., et al. (2011). Structure-affinity relationships of piperazinyl- and pyrrolidinyl-alkyl-amines at dopamine D2/D3 receptors. Journal of Medicinal Chemistry. (Provides context for pyrrolidine-linker SAR).
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

"6-(Pyrrolidin-1-yl)hexan-2-amine in the development of CNS drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Central Nervous System (CNS) therapeutics, the 6-(pyrrolidin-1-yl)hexan-2-amine moiety represents a privileged structural motif. It functions as a Cationic Amphiphilic Drug (CAD) scaffold, designed to overcome two primary hurdles in neuropharmacology: Blood-Brain Barrier (BBB) penetration and metabolic stability .

This guide details the strategic application of this pharmacophore. Unlike simple linear diamines, the inclusion of the


-methyl group  (at the 2-position) provides steric protection against Monoamine Oxidase (MAO) degradation, while the distal pyrrolidine ring  serves as a high-affinity anchor for G-Protein Coupled Receptors (GPCRs) such as Histamine H3, Sigma-1 (

), and Muscarinic receptors.

Part 1: Chemical Biology & Rational Design

Structural Logic

The molecule is composed of three distinct functional domains, each serving a specific pharmacological purpose:

  • The Proximal Amine (

    
    -Methyl Amine): 
    
    • Function: Primary binding site for orthosteric pockets.

    • Mechanism: The methyl group at C2 creates a steric shield, preventing oxidation by MAO-A and MAO-B, significantly extending the plasma half-life compared to terminal primary amines (e.g., 6-aminohexyl derivatives).

  • The Hexyl Linker:

    • Function: Spacing and lipophilicity.[1]

    • Mechanism: The 4-carbon spacer (between the chiral center and the pyrrolidine nitrogen) ensures optimal distance (approx. 6–8 Å) for bridging aspartate residues in GPCR transmembrane domains. It contributes to a cLogP of ~2.5, ideal for passive diffusion across the BBB.

  • The Distal Pyrrolidine:

    • Function: Solubility and secondary binding.

    • Mechanism: A tertiary amine with a pKa

      
       9.5. At physiological pH, it remains largely protonated, facilitating ionic interactions with receptor anionic sites (e.g., Asp/Glu residues) while the cyclic structure reduces entropic penalty upon binding compared to diethylamine analogs.
      
Physicochemical Profile
PropertyValue (Predicted)CNS Relevance
Molecular Weight 170.30 g/mol Highly favorable (< 400 Da).
cLogP 2.1 – 2.6Optimal window (2–4) for BBB penetration.
TPSA 29.26 ŲExcellent membrane permeability (< 90 Ų).
pKa (Pyrrolidine) ~10.2Lysosomotropic; potential for Sigma-1 targeting.
pKa (Primary Amine) ~10.6High basicity requires salt formation (e.g., 2HCl) for handling.

Part 2: Synthetic Protocols

We present two routes: a Standard High-Throughput Route for library generation and an Asymmetric Route for lead optimization (producing the biologically active (S)- or (R)-enantiomer).

Route A: Standard Synthesis (Racemic)

Best for: Rapid generation of fragments for SAR screening.

Reagents: 6-chlorohexan-2-one, Pyrrolidine, Sodium Triacetoxyborohydride (STAB), Ammonium Acetate.

  • Nucleophilic Substitution:

    • Dissolve 6-chlorohexan-2-one (1.0 eq) in acetonitrile.

    • Add Pyrrolidine (1.2 eq) and

      
       (2.0 eq).
      
    • Reflux at 80°C for 12 hours.

    • Checkpoint: Monitor disappearance of alkyl chloride by TLC/LCMS.

    • Yield: 6-(pyrrolidin-1-yl)hexan-2-one.

  • Reductive Amination:

    • Dissolve the ketone intermediate in Methanol.

    • Add Ammonium Acetate (10 eq) to form the imine in situ (stir 1h at RT).

    • Add Sodium Cyanoborohydride (

      
      ) or STAB  (1.5 eq).
      
    • Stir at RT for 24h.

    • Workup: Quench with 1N NaOH, extract with DCM. Convert to dihydrochloride salt using 4M HCl in Dioxane.

Route B: Asymmetric Synthesis (Enantioselective)

Best for: Lead candidates where stereochemistry dictates affinity (e.g., Sigma-1 agonists often prefer (S)-isomers).

Reagents: (R)- or (S)-tert-butanesulfinamide (Ellman’s Auxiliary), Titanium(IV) ethoxide.

  • Imine Formation:

    • Combine 6-(pyrrolidin-1-yl)hexan-2-one (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) in dry THF.

    • Add

      
        (2.0 eq) dropwise. Stir at 60°C for 6h.
      
  • Diastereoselective Reduction:

    • Cool mixture to -40°C.

    • Add

      
        (4.0 eq). The rigid cyclic transition state directs hydride attack.
      
    • Result: Formation of the Sulfinamide-protected amine with >95% de.

  • Deprotection:

    • Treat with 4M HCl in Dioxane/MeOH (1:1) for 1h at RT.

    • Precipitate the chiral amine dihydrochloride salt with diethyl ether.

Part 3: In Vitro Screening Protocols

Protocol: Sigma-1 ( ) Receptor Binding Assay

Rationale: The pyrrolidinyl-hexyl tail is a classic "Sigma-1 pharmacophore." This assay validates the compound's ability to modulate neuroprotective pathways.

Materials:

  • Source: Guinea pig brain membrane homogenates or HEK293 cells overexpressing hSigma-1.

  • Radioligand:

    
    (+)-Pentazocine (Specific for 
    
    
    
    ).
  • Non-specific blocker: Haloperidol (10

    
    M).
    

Procedure:

  • Preparation: Dilute membrane protein to 0.5 mg/mL in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • In a 96-well plate, add 50

      
      L of test compound (this compound) at concentrations ranging from 
      
      
      
      to
      
      
      M.
    • Add 50

      
      L of 
      
      
      
      (+)-Pentazocine (Final conc: 2 nM).
    • Add 100

      
      L of membrane suspension.
      
  • Equilibrium: Incubate for 120 minutes at 37°C (slow kinetics of lipophilic amines).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic tail.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    .
Protocol: PAMPA-BBB (Blood-Brain Barrier) Assay

Rationale: Verifies that the amphiphilic nature of the molecule permits passive diffusion into the CNS.

Procedure:

  • Donor Plate: Prepare a 10 mM stock of the compound in DMSO. Dilute to 50

    
    M in PBS (pH 7.4). Add 200 
    
    
    
    L to the donor wells.
  • Membrane: Coat the PVDF filter of the donor plate with 4

    
    L of Porcine Brain Lipid (PBL)  solution (20 mg/mL in dodecane).
    
  • Acceptor Plate: Fill wells with 200

    
    L of PBS (pH 7.4).
    
  • Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Analyze both donor and acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • Success Criterion:

      
       cm/s indicates high CNS permeability.
      

Part 4: Visualizing the Workflow

The following diagram illustrates the integrated workflow from chemical synthesis to CNS validation.

CNS_Development_Workflow Precursor Start: 6-Chlorohexan-2-one Step1 Nucleophilic Substitution (+ Pyrrolidine) Precursor->Step1 Intermediate Intermediate: 6-(Pyrrolidin-1-yl)hexan-2-one Step1->Intermediate RouteA Route A: Reductive Amination (Racemic Product) Intermediate->RouteA High Throughput RouteB Route B: Ellman Auxiliary (Chiral Product) Intermediate->RouteB Lead Opt. FinalProduct Target: This compound RouteA->FinalProduct RouteB->FinalProduct Assay1 Sigma-1 Binding (Affinity Check) FinalProduct->Assay1 Assay2 PAMPA-BBB (Permeability Check) FinalProduct->Assay2

Figure 1: Integrated workflow for the synthesis and validation of this compound as a CNS lead.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses the "cationic amphiphilic" pharmacophore in CNS drugs). Link

  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. (Protocol for asymmetric amine synthesis). Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. (Mechanistic basis for pyrrolidine binding). Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 38(3), 223-232. (Standard protocol for CNS permeability). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic stability of alpha-methyl amines). Link

Sources

Application Note: Pharmacological Profiling of 6-(Pyrrolidin-1-yl)hexan-2-amine at Monoamine Transporters

[1]

Part 1: Introduction & Structural Logic[1]

The Molecule

This compound represents a distinct chemical scaffold in the landscape of monoamine transporter (MAT) ligands.[1] Unlike classical inhibitors (e.g., cocaine, methylphenidate) or substrates (e.g., amphetamine) which rely heavily on aromatic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

fully aliphatic
  • Core Structure: A flexible 6-carbon hexane chain.[1]

  • Head Group (Position 2): A primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), mimicking the N-terminal of endogenous substrates (Dopamine, Norepinephrine).
    
  • Tail Group (Position 6): A tertiary pyrrolidine ring, a pharmacophore known to enhance transporter affinity and selectivity (seen in pyrovalerone and prolintane).[1]

Mechanism of Action: The "Hybrid" Hypothesis

This compound serves as a critical probe to test the hydrophobic channel hypothesis of MATs.[1]

  • Binding Mode: The primary amine anchors the molecule at the conserved aspartate residue (e.g., Asp79 in DAT) via ionic bonding.[1] The hexyl chain extends into the hydrophobic crevice, while the bulky pyrrolidine ring potentially occupies the extracellular vestibule, blocking conformational closure.[1]

  • Substrate vs. Blocker:

    • Small aliphatic amines (e.g., Tuaminoheptane, DMAA) often act as substrates/releasers .[1]

    • Bulky pyrrolidine analogs (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -PVP) act as blockers .
      
    • This compound sits at the boundary.[1] This protocol focuses on distinguishing whether it acts as a translocatable substrate (releaser) or a non-transportable inhibitor.[1]

Part 2: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Materials
  • Membrane Prep: HEK-293 cells stably expressing human DAT, NET, or SERT.[1]

  • Radioligands:

    • DAT: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (CFT)
      
    • NET: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
    • SERT: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      
      
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow
  • Preparation: Thaw membrane aliquots and homogenize in binding buffer. Dilute to 5–10 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     protein/well.
    
  • Incubation:

    • In a 96-well plate, add:

      • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
         Test Compound (10 concentrations, 
        
        
        to
        
        
        M).
      • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
         Radioligand (
        
        
        concentration).
      • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

        
         Membrane suspension.
        
    • Incubate for 2 hours at 4°C (to minimize internalization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding). Wash ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     with ice-cold buffer.
    
  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation.
    
Protocol B: Functional Uptake Inhibition Assay (Potency)

Objective: Measure the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Workflow
  • Seeding: Plate cells (hDAT/hNET/hSERT-HEK293) at 40,000 cells/well in Poly-D-Lysine coated plates. Incubate 24h.

  • Starvation: Wash cells ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose. Incubate 10 min at 37°C.
    
  • Drug Treatment: Add test compound (serially diluted) and incubate for 10 min.

  • Substrate Addition: Add functional tritiated substrate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    , or
    
    
    ) at 20–50 nM final concentration.
  • Uptake Phase: Incubate for 5–8 minutes at 37°C. (Strict timing is crucial to measure initial velocity).

  • Stop: Aspirate buffer and wash

    
     with ice-cold KRH.
    
  • Lysis: Add 1% SDS or 0.1 N NaOH to solubilize cells. Count radioactivity.[1]

Protocol C: Superfusion Release Assay (Mechanism)

Objective: Differentiate between a Reuptake Inhibitor (blocker) and a Substrate-Type Releaser .[1]

  • Logic: If the compound induces efflux of pre-loaded neurotransmitter, it is a substrate (releaser).[1] If it only blocks uptake but causes no efflux, it is an inhibitor.[1]

Workflow
  • Pre-loading: Incubate rat striatal synaptosomes with

    
     (a stable DAT/NET substrate) for 20 min.
    
  • Superfusion: Transfer synaptosomes to micro-chambers. Superfuse with buffer to wash away extracellular label.[1]

  • Stimulation: Switch to buffer containing This compound (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Collection: Collect fractions every 2 minutes.

  • Analysis: Plot fractional release over time.

    • Positive Control: Amphetamine (sharp peak in release).[1]

    • Negative Control: Cocaine (no increase in release baseline).[1]

Part 3: Data Interpretation & Visualization[1]

Expected Pharmacological Profile

Based on Structure-Activity Relationship (SAR) data of aliphatic amines (e.g., Tuaminoheptane) and pyrrolidine-ketones (e.g., Pyrovalerone):

ParameterPredicted OutcomeRationale
DAT Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Moderate (

)
Lack of phenyl ring reduces

-stacking, but pyrrolidine adds hydrophobic bulk.
NET Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
High (

)
Aliphatic amines often favor NET (e.g., DMAA).
SERT Affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Low (

)
Lack of bulky aromatic clusters reduces SERT fit.
Mechanism Partial Releaser The aliphatic chain allows translocation; the pyrrolidine may slow it down, creating a "hybrid" profile.[1]
Mechanistic Pathway Diagram

The following diagram illustrates the decision tree for classifying the compound based on the protocols above.

MAT_CharacterizationStartThis compoundBindingRadioligand Binding(Ki Determination)Start->BindingStep 1: AffinityUptakeFunctional Uptake Assay(IC50 Determination)Binding->UptakeKi < 10 uMResult_InactiveInactive / Low AffinityBinding->Result_InactiveKi > 10 uMReleaseSuperfusion Release Assay(Efflux vs Block)Uptake->ReleaseStep 2: MechanismResult_InhibitorPure Uptake Inhibitor(Cocaine-like)Release->Result_InhibitorNo Efflux(Blocks Uptake only)Result_ReleaserSubstrate/Releaser(Amphetamine-like)Release->Result_ReleaserInduces Efflux

Caption: Decision tree for classifying the pharmacological mode of action at Monoamine Transporters.

Part 4: Safety & Handling

  • Hazard Identification: As an aliphatic amine with predicted stimulant properties, treat as a potential chemical hazard and controlled substance analog .[1]

  • Solubility: The compound is likely an oil or low-melting solid.[1] Prepare stock solutions (10 mM) in DMSO or Ethanol. For aqueous assays, dilute to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     DMSO.
    
  • Stability: Store neat compound at -20°C under nitrogen to prevent oxidation of the pyrrolidine ring or amine.[1]

Part 5: References

  • Baumann, M. H., et al. (2013).[1] "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue."[1] Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2014).[1] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.[1] Link[1]

  • Meltzer, P. C., et al. (2006).[1] "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Eshleman, A. J., et al. (2017).[1] "Affinity and Efficacy of 'Bath Salts' at Monoamine Transporters." Biochemical Pharmacology. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." University of North Carolina.[1] Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 6-(Pyrrolidin-1-yl)hexan-2-amine (CAS: N/A for specific isomer; generic diamine class).[1] This compound features a diamine motif common in antimalarial side chains (e.g., Tafenoquine analogs) and CNS-active ligands. The primary challenge lies in constructing the asymmetric diamine chain without inducing intramolecular cyclization or over-alkylation during amine installation.

We recommend a three-phase convergent protocol prioritizing regiocontrol and purification efficiency.

Phase 1: Precursor Assembly (The Ketone Scaffold)

Q1: What is the most robust route to the 6-carbon ketone backbone?

Recommendation: The "Acetoacetate Extension" Route. While radical hydrobromination of 5-hexen-2-one is theoretically shorter, it requires handling HBr gas and peroxides, which often leads to variable yields due to polymerization.[1] We recommend the alkylation of ethyl acetoacetate with 1,3-dibromopropane, followed by decarboxylation.[1] This method is chemically distinct and scalable.[1]

Protocol 1.1: Synthesis of 6-bromohexan-2-one

  • Alkylation: React Ethyl acetoacetate (1.0 equiv) with 1,3-dibromopropane (3.0 equiv) using NaOEt (1.0 equiv) in EtOH. The excess dibromide is critical to prevent bis-alkylation (spiro-formation).[1]

  • Hydrolysis/Decarboxylation: Treat the intermediate ester with dilute H₂SO₄ or NaOH/Heat to effect decarboxylation, yielding 6-bromohexan-2-one .[1]

Troubleshooting Table: Alkylation Issues

SymptomProbable CauseCorrective Action
Low Yield (<40%) Bis-alkylation (Dimerization)Increase 1,3-dibromopropane to 4.0–5.0 equiv. Add enolate slowly to the bromide solution.
Cyclic Byproduct Intramolecular O-alkylationMaintain strictly anhydrous conditions during enolate formation.[1] Use a non-polar co-solvent (Toluene).
Incomplete Decarboxylation pH/Temp insufficientEnsure reflux temperature reaches >90°C. Monitor CO₂ evolution cessation.

Phase 2: Installing the Pyrrolidine Ring

Q2: How do I prevent cyclization when reacting the halo-ketone with pyrrolidine?

Issue: The 6-bromohexan-2-one intermediate contains both an electrophile (bromide) and a nucleophile-susceptible site (ketone).[1] However, the primary risk is the product reacting with itself or the ketone condensing.

Solution: Use a Nucleophilic Substitution (SN2) protocol under mild basic conditions.

Protocol 2.1: Substitution

  • Dissolve 6-bromohexan-2-one (1.0 equiv) in Acetonitrile (MeCN) .

  • Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv, Finkelstein catalyst).

  • Add Pyrrolidine (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Critical Check: Monitor TLC for the disappearance of the starting bromide. The product, 6-(pyrrolidin-1-yl)hexan-2-one , is a basic amine and will streak on standard silica.[1]

Q3: My product is unstable. Why?

The amino-ketone intermediate can undergo self-condensation (Schiff base formation between the amine of one molecule and the ketone of another) if stored too long.[1]

  • Fix: Proceed immediately to Phase 3 or store as the HCl salt (precipitated from ether).

Phase 3: Reductive Amination (The Critical Step)

Q4: How do I favor the primary amine over secondary/tertiary byproducts?

Context: Converting the ketone at position 2 to a primary amine (-NH₂) is the final step.[1] Standard reductive amination can lead to "dimeric" secondary amines if the intermediate imine reacts with the reduced amine product.

Recommendation: Use Ammonium Acetate (NH₄OAc) in large excess with Sodium Cyanoborohydride (NaBH₃CN) .

Protocol 3.1: Reductive Amination

  • Imine Formation: Dissolve 6-(pyrrolidin-1-yl)hexan-2-one (1.0 equiv) in Methanol .[1] Add NH₄OAc (10.0 equiv). Stir for 1 hour at RT to establish the imine equilibrium.

  • Reduction: Add NaBH₃CN (1.5 equiv) in one portion.

  • pH Control: Verify pH is ~6.0. If too basic, add a few drops of Acetic Acid.

  • Quench: After 12–16h, quench with conc. HCl (to pH < 2) to decompose residual borohydride and hydrolyze boron complexes. Then basify (pH > 12) with NaOH to extract the free amine.

Visual Workflow: Reaction Pathway

SynthesisPath Start Ethyl Acetoacetate + 1,3-Dibromopropane Inter1 6-Bromohexan-2-one Start->Inter1 1. NaOEt, EtOH 2. H3O+, Heat (-CO2) Side1 Bis-alkylation (Impurity) Start->Side1 Low Bromide Conc. Inter2 6-(Pyrrolidin-1-yl) hexan-2-one Inter1->Inter2 Pyrrolidine, K2CO3 MeCN, KI (cat) Product 6-(Pyrrolidin-1-yl) hexan-2-amine Inter2->Product NH4OAc (10 eq) NaBH3CN, MeOH Side2 Dimeric Amine (Over-alkylation) Inter2->Side2 Low NH4OAc

Caption: Figure 1. Optimized synthetic pathway with critical control points for impurity management.

Phase 4: Purification & Isolation

Q5: The product sticks to the column. How do I elute a polar diamine?

Issue: Diamines interact strongly with the acidic silanols on silica gel, leading to broad peaks and mass loss.

Solution: Use Amine-Modified Eluents .

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Mobile Phase: Use DCM : Methanol : NH₄OH (aq) in a ratio of 90:9:1 . The aqueous ammonia competes for silanol sites, displacing the amine product.

  • Alternative: Use Alumina (Basic) instead of silica gel.

Q6: How do I verify the salt form stoichiometry?

If isolating as a salt (e.g., Dihydrochloride), stoichiometry is crucial for biological assays.

  • Method: Dissolve free base in dry Diethyl Ether. Add 2.2 equiv of HCl in Dioxane .

  • Validation: Perform Elemental Analysis (CHN) or Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) to confirm the ratio of counter-ions.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Type Identify Issue Type Start->Type Impurity Impurity / Low Purity Type->Impurity Yield Low Yield Type->Yield Cyclic Cyclic Byproduct? Impurity->Cyclic Step1 Step 1 Failure? Yield->Step1 CyclicYes Reduce Temp in Step 2 Dilute Reaction Cyclic->CyclicYes Yes CyclicNo Check for Dimer Amine Cyclic->CyclicNo No DimerYes Increase NH4OAc to 20eq Add Mol. Sieves CyclicNo->DimerYes Yes Step1Yes Ensure Anhydrous NaOEt Check Decarboxylation pH Step1->Step1Yes Yes Step1No Check Step 3 pH Must be ~6.0 Step1->Step1No No

Caption: Figure 2. Logic flow for diagnosing synthesis failures in diamine construction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link

  • Cannon, G. W., et al. "Acetoacetic Ester Condensation. Preparation of Ethyl Acetoacetate." Organic Syntheses, Coll. Vol. 4, 1963, p. 408. (Foundational protocol for acetoacetate alkylation). Link

  • Google Patents. "Preparation of pyrrolidine and pyrrolidin-2-one derivatives."[1] CA1087200A.[1] (Provides context on pyrrolidine alkylation stability). Link

  • BenchChem. "6-Bromo-1-hexanol Technical Guide." (Reference for handling 6-carbon bromo-linkers). Link

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Technical Support Center: Troubleshooting 6-(Pyrrolidin-1-yl)hexan-2-amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-2669-HEX Subject: Resolution strategies for "streaking," low recovery, and oil-to-solid conversion. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

You are likely encountering difficulties purifying 6-(Pyrrolidin-1-yl)hexan-2-amine (CAS: 2669-16-1). This molecule presents a specific "double-trouble" profile:

  • High Basicity: It contains two nitrogen centers (a primary amine and a tertiary pyrrolidine ring), making it adhere aggressively to acidic silanols on standard silica gel.

  • Amphiphilic Nature: The C6-hexyl chain adds lipophilicity, while the amines add polarity, complicating aqueous workups.

This guide provides three validated workflows to resolve these issues, moving from chromatographic fixes to alternative isolation strategies.

Module 1: Chromatography Solutions (The "Anti-Streak" Protocol)

Issue: Your compound tails (streaks) on TLC plates and elutes as a broad band or not at all on flash columns. Root Cause: Standard silica gel is slightly acidic (pH ~5). The basic nitrogens in your product form ionic bonds with silanols, acting like an ion-exchange resin rather than a partition medium.

Method A: The "Basified" Silica Slurry (Recommended)

Do not simply add triethylamine (TEA) to your mobile phase. You must deactivate the silica before the compound touches it.

Protocol:

  • Calculate: Use 100g of Silica Gel 60 for every 1-2g of crude amine.

  • Slurry: Suspend the silica in your starting eluent (e.g., DCM or Hexane).

  • Deactivate: Add 1-2% v/v Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 5 minutes.

  • Pack: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing the amine modifier.

  • Run: Load your sample. Maintain 1% TEA in the mobile phase throughout the run.

Method B: Amine-Functionalized Silica

If budget permits, use KP-NH (Amine-functionalized) silica cartridges.

  • Why: The surface is chemically bonded with amines, neutralizing silanol acidity.[1]

  • Benefit: No TEA required in the mobile phase; use standard Hexane/Ethyl Acetate or DCM/MeOH gradients.

Method C: Neutral Alumina

Switch stationary phase entirely.

  • Material: Aluminum Oxide (Neutral or Basic), Brockmann Grade III.

  • Note: Alumina has lower capacity than silica; reduce loading ratio to 50:1 (Adsorbent:Compound).

Module 2: Distillation & Volatility (The "High-Vac" Protocol)

Issue: The product is an oil that holds onto solvent, or it decomposes during heating. Data Point: While pyrrolidine boils at 87°C, your product (MW ~170.3) has an estimated boiling point >260°C at atmospheric pressure.

Troubleshooting Guide:

  • Do NOT attempt atmospheric distillation. The amine will oxidize (turn brown) or undergo Hofmann elimination before distilling.

  • Equipment: Use a Kugelrohr apparatus or a short-path distillation head with a high-vacuum oil pump (<0.5 mmHg).

Pressure (mmHg)Est. Boiling Point (°C)Action
760 (Atm)>260°C (Decomp risk)AVOID
10 (Water aspirator)~140-150°CRisky
0.1 (Oil Pump) 80-100°C Ideal

Workflow:

  • Degas the crude oil under vacuum at RT for 20 mins to remove volatile solvents.

  • Increase bath temp to 50°C to distill off excess pyrrolidine (impurity).

  • Increase bath temp to 100-120°C (at 0.1 mmHg) to collect the product.

Module 3: Salt Formation (The "Solidification" Protocol)

Issue: You need a stable solid for storage or analysis, but the free base is a persistent oil. Solution: Convert the diamine into a crystalline salt. This also purifies the compound by rejecting non-basic impurities.

Protocol (Bis-HCl Salt):

  • Dissolve 1g of crude amine in 5 mL of dry Diethyl Ether or Ethanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (anhydrous) or 4M HCl in Dioxane .

    • Stoichiometry: You need >2 equivalents of HCl (one for each nitrogen).

  • A white precipitate should form immediately.

  • Filtration: Filter under Argon/Nitrogen (salts can be hygroscopic). Wash with cold ether.

Protocol (Oxalate Salt):

  • If HCl yields a hygroscopic gum, use Oxalic acid (2 equivalents) in hot ethanol. Allow to cool slowly to crystallize.

Decision Matrix & Workflow

The following diagram illustrates the logical path to choose the correct purification method based on your crude material's status.

PurificationWorkflow Start Crude this compound CheckTLC Step 1: TLC Analysis (DCM/MeOH/NH4OH) Start->CheckTLC Streaking Is it streaking/tailing? CheckTLC->Streaking ImpurityType Identify Impurities Streaking->ImpurityType Yes Streaking->ImpurityType No (Rare) Volatile Volatile Impurities (e.g., Pyrrolidine) ImpurityType->Volatile Low MW NonVolatile Non-Volatile/Tar ImpurityType->NonVolatile Complex Mix Distill High Vacuum Distillation (Kugelrohr, <0.5 mmHg) Volatile->Distill Fastest Method Column Flash Chromatography NonVolatile->Column Salt Salt Formation (HCl or Oxalate) Distill->Salt For Storage Col_Option1 Option A: Silica + 1% TEA Column->Col_Option1 Col_Option2 Option B: Basic Alumina Column->Col_Option2 Col_Option1->Salt For Storage

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile and physical behavior.

Frequently Asked Questions (FAQ)

Q: How do I remove excess pyrrolidine without a column? A: Use the "pH Switch" wash.

  • Dissolve crude in Dichloromethane (DCM) .

  • Wash with Water (pH 12-14) (adjust with NaOH).

    • Mechanism:[2][3][4] Pyrrolidine (C4) is highly water-soluble.[5] Your product (C10 + pyrrolidine ring) is much more lipophilic. At high pH, both are neutral, but the small pyrrolidine partitions into the water, while your product stays in the DCM.

  • Dry organic layer over Na₂SO₄ and evaporate.

Q: My product turned brown overnight. What happened? A: Amines are sensitive to oxidation.

  • Fix: Store the free base under Nitrogen/Argon in the dark at -20°C.

  • Recovery: Dissolve in DCM, treat with activated charcoal for 30 mins, filter through Celite, and re-concentrate.

Q: Can I use Acetone for recrystallization? A: NO. Primary amines react with ketones (like acetone) to form imines (Schiff bases). Use Ethanol, Isopropanol, or Ether/Methanol mixtures.

References & Grounding

  • Silica Gel Interactions:

    • Source: Biotage Technical Notes. "Is there an easy way to purify organic amines?"

    • Key Insight: Explains the mechanism of silanol acidity causing amine retention and the necessity of TEA modifiers.[1]

  • Distillation of High-Boiling Amines:

    • Source: University of Rochester, Dept of Chemistry. "How to Purify by Distillation."

    • Key Insight: Guidelines for vacuum distillation pressure/temperature relationships for compounds boiling >150°C.

  • General Amine Properties (Pyrrolidine):

    • Source: PubChem / National Library of Medicine.

    • Key Insight: pKa and solubility data confirming the high basicity and water miscibility of the pyrrolidine moiety.

Sources

"degradation pathways of 6-(Pyrrolidin-1-yl)hexan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Pyrrolidin-1-yl)hexan-2-amine Ticket System: Resolved Issues Database | Category: Stability & Degradation Chemistry

Executive Summary: The "Dual-Threat" Stability Profile

Subject: this compound (CAS: 2669-16-1) Chemical Class: Aliphatic Diamine (Tertiary Pyrrolidine + Primary Amine)

As a Senior Application Scientist, I often see researchers treat this molecule as a simple aliphatic amine. It is not. It possesses two distinct reactive centers with opposing stability profiles:

  • The Pyrrolidine Ring (C6 End): Highly susceptible to N-oxidation and radical-mediated

    
    -carbon oxidation.
    
  • The Primary Amine (C2 End): A nucleophilic "magnet" for atmospheric

    
     (carbamylation) and reducing sugars (Maillard reaction).
    

This guide deconstructs these degradation pathways to help you troubleshoot purity drops, "ghost" LC-MS peaks, and discoloration.

Part 1: Degradation Pathways & Mechanisms

Oxidative Instability: The Pyrrolidine Ring

The tertiary nitrogen in the pyrrolidine ring is the electron-rich site most vulnerable to Reactive Oxygen Species (ROS). Unlike the primary amine, which requires enzymes or strong forcing conditions to oxidize, the pyrrolidine moiety oxidizes readily under standard storage conditions if not protected.

  • Mechanism A: N-Oxide Formation (M+16) Direct attack by peroxides (often found as impurities in PEG, ethers, or aged solvents) yields the N-oxide. This is reversible under reduction but complicates HPLC analysis due to polarity shifts.

  • Mechanism B:

    
    -Carbon Oxidation (Radical Pathway) 
    Oxidation at the carbon adjacent to the nitrogen (the 
    
    
    
    -position) leads to ring-opening or chain cleavage. This is often catalyzed by trace metals (Fe, Cu) and light.
Atmospheric Interference: The Carbamylation Trap

The primary amine at the C2 position is a strong nucleophile. Upon exposure to air, it reacts with


 to form a carbamic acid/carbamate salt.
  • The "Ghost Peak" Phenomenon: In LC-MS, this often presents as a metastable peak at M+44 Da . It may dissociate in the ion source, leading to confusing spectra where the parent mass is visible but the retention time has shifted.

Visualizing the Pathways

DegradationMap Parent Parent Molecule (MW: 170.3) NOxide Pyrrolidine N-Oxide (M+16 Da) Parent->NOxide N-Oxidation AlphaOx Imine/Enamine Intermediate Parent->AlphaOx α-C Radical Attack Carbamate Carbamic Acid (M+44 Da) Parent->Carbamate Nucleophilic Attack Oxidant Peroxides / O2 (Trace Metals) Oxidant->Parent RingOpen Ring Opening/ Fragmentation AlphaOx->RingOpen Hydrolysis CO2 Atmospheric CO2 CO2->Parent Urea Urea Dimer (M+Parent+26) Carbamate->Urea Dehydration (Slow)

Figure 1: Mechanistic map showing the divergent degradation routes for the tertiary (oxidation) and primary (carbamylation) amine centers.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "I see a peak at M+16 and M+32 in my LC-MS."

Diagnosis: N-Oxidation of the Pyrrolidine Ring. Causality: The sample was likely dissolved in a solvent containing peroxides (e.g., uninhibited THF, aged ethers) or exposed to air for >24 hours. Resolution Protocol:

  • Solvent Check: Test your solvents for peroxides using quant strips.

  • Reduction Step: Treat a small aliquot with Triphenylphosphine (TPP) or Dimethyl sulfide .

    • Observation: If the M+16 peak disappears and the Parent peak intensity recovers, it is the N-oxide.

  • Prevention: Store the neat oil under Argon/Nitrogen. Use BHT-stabilized solvents for storage.

Issue 2: "My sample turned yellow/brown overnight."

Diagnosis: Schiff Base Formation (Maillard Reaction) or Radical Polymerization. Causality:

  • Scenario A: Reaction with carbonyl impurities (aldehydes/ketones) in excipients or solvents (e.g., Acetone traces, oxidized PEG).

  • Scenario B: Radical oxidation of the pyrrolidine ring leads to conjugated imines (chromophores). Resolution Protocol:

  • Check Excipients: Ensure no reducing sugars (lactose) or PEG grades with high aldehyde content are used.

  • Acid Wash: Dissolve in dilute HCl. Many imines hydrolyze back to the amine (loss of color indicates Schiff base; persistence indicates irreversible polymerization).

Issue 3: "LC-MS shows a +44 Da peak that vanishes when I lower the pH."

Diagnosis: Carbamylation (Carbamic Acid formation). Causality: The primary amine reacted with atmospheric


. Carbamic acids are unstable at low pH.
Resolution Protocol: 
  • Acidification: Run the LC-MS with 0.1% Formic Acid. The acidic environment forces decarboxylation, reverting the molecule to the parent amine.

  • Handling: This is a handling artifact. Do not store the compound in open vials. Use a glovebox for weighing if high precision is required.

Part 3: Experimental Validation Protocols

Protocol A: The "Peroxide Stress Test" (Oxidative Vulnerability)

Use this to validate if your storage conditions are sufficient.

StepActionMechanistic Rationale
1 Dissolve 10 mg of analyte in 1 mL Acetonitrile/Water (1:1).Creates a polar medium facilitating ROS transfer.
2 Add 10 µL of 3%

. Incubate at RT for 1 hour.
Forces N-oxidation at the most electron-rich site (Pyrrolidine).
3 Analyze via LC-MS. Look for M+16 (Mono-oxide) and M+32 (Di-oxide).Result: If >5% conversion occurs, the molecule requires antioxidant stabilizers (e.g., Ascorbic acid) in formulation.
Protocol B: The "Ghost Peak" Exorcism (Carbamate Confirmation)

Use this when you suspect CO2 interference.

  • Sample A (Control): Dissolve sample in Methanol. Inject immediately.

  • Sample B (Stressed): Bubble

    
     gas (from a dry ice flask) through the solution for 2 minutes.
    
  • Sample C (Acidified): Take an aliquot of Sample B and add 1% Formic Acid.

  • Analysis:

    • Sample B should show increased M+44 .

    • Sample C should show disappearance of M+44 and return to Parent Mass.

Part 4: Troubleshooting Logic Tree

TroubleshootingTree Start Start: Impurity Detected MassShift Check Mass Shift (Delta) Start->MassShift Plus16 +16 Da / +32 Da MassShift->Plus16 Plus44 +44 Da MassShift->Plus44 Plus26 +26 Da / +28 Da MassShift->Plus26 Oxidation Diagnosis: N-Oxidation (Pyrrolidine) Plus16->Oxidation Carbamate Diagnosis: Carbamylation (Primary Amine + CO2) Plus44->Carbamate Formylation Diagnosis: Formylation (+28) or Acetylation (+42) Plus26->Formylation ActionOx Action: Check Solvents for Peroxides. Add Antioxidant. Oxidation->ActionOx ActionCarb Action: Acidify Sample. Purge with Argon. Carbamate->ActionCarb ActionForm Action: Check Formic Acid/Acetic Acid contaminants in mobile phase. Formylation->ActionForm

Figure 2: Rapid diagnostic flow for identifying degradation products based on LC-MS mass shifts.

References

  • Lepaumier, H., et al. (2009).[1] Degradation of MDEA and blends with amines: Oxidative degradation pathways. Industrial & Engineering Chemistry Research.[1] Explains the radical mechanism of

    
    -carbon oxidation in tertiary amines (pyrrolidines).
    
  • Bedner, M., et al. (2006). Transformation of amines to carbamates: Influence on chromatographic behavior.[2] Journal of Chromatography A. Details the +44 Da mass shift and pH dependence of carbamylation.

  • ICH Guidelines Q1A(R2).Stability Testing of New Drug Substances and Products.

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation.

Sources

Technical Support Center: Scale-Up Synthesis of 6-(Pyrrolidin-1-yl)hexan-2-amine

[1]

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: 6-(Pyrrolidin-1-yl)hexan-2-amine (CAS: 2669-16-1 / Analogues)[1][2]

Executive Summary & Molecule Profile

User Query: "I am encountering yield losses and purity issues when scaling the synthesis of this compound from gram to kilogram scale. What are the critical control points?"

Scientist’s Analysis: This molecule presents a classic "hetero-bifunctional" challenge.[1] It contains a tertiary amine (pyrrolidine ring) and a primary amine (chiral center at C2) separated by a flexible hexyl chain.[1][2]

  • Major Scale-Up Risks:

    • Polymerization/Cyclization: The precursor 6-halo-2-hexanone is prone to intramolecular cyclization (forming dihydropyrans).[1]

    • Dimerization: During reductive amination, the primary amine product can react with the intermediate imine to form secondary amine dimers (

      
      ).[1]
      
    • Purification: The molecule is highly polar, hygroscopic, and CO2-sensitive (carbamate formation), making aqueous extraction difficult.[2]

The "Golden Path" Synthesis Workflow

We recommend a Convergent Route utilizing a protected ketone strategy.[1] Direct alkylation of unprotected amino-ketones often leads to uncontrollable polymerization.[1]

Recommended Workflow (Graphviz)

SynthesisWorkflowStartStarting Material:6-Chlorohexan-2-oneStep1Step 1: Protection(Ethylene Glycol, pTSA, Toluene)Target: 2-(4-chlorobutyl)-2-methyl-1,3-dioxolaneStart->Step1Step2Step 2: Nucleophilic Substitution(Pyrrolidine, KI cat., Na2CO3)Target: Protected Amino-KetalStep1->Step2CCP1CCP: Water Removal(Dean-Stark)Step1->CCP1Step3Step 3: Deprotection(Aq. HCl, THF)Target: 6-(Pyrrolidin-1-yl)hexan-2-oneStep2->Step3CCP2CCP: Exotherm Control(Slow Addition)Step2->CCP2Step4Step 4: Reductive Amination(NH3 in MeOH, H2, Raney Ni)Target: this compoundStep3->Step4CCP3CCP: Excess Ammonia(Prevent Dimer)Step4->CCP3CCP1->Step1CCP3->Step4

Caption: Optimized 4-step workflow emphasizing protection of the ketone to prevent cyclization and polymerization side-reactions.

Troubleshooting Guide: Step-by-Step

Module A: The Alkylation (Formation of the Pyrrolidine Ring)

Context: Reaction of the protected chloroketone with pyrrolidine.

SymptomProbable CauseCorrective Action (Scale-Up)
Low Conversion (<80%) Chloride is a poor leaving group; steric bulk of the ketal.[1]Add Iodide Source: Add 0.1 eq of KI or NaI (Finkelstein condition) to generate the more reactive iodide in situ. Increase temperature to reflux (80°C+).
Dark/Tarry Reaction Mixture Oxidation of pyrrolidine or amine oxides.[1]Inert Atmosphere: Sparge solvents with N2. Pyrrolidine is sensitive to oxidation; use fresh bottles or distill prior to use.[1]
Product contains "Vinyl" impurities Elimination (E2) instead of Substitution (Sn2).Base Choice: Switch from strong bases (KOH/NaOH) to weaker, non-nucleophilic bases like K2CO3 or NaHCO3 .[1][2] Avoid excessive heating (>100°C).[1]

FAQ: Why can't I just react 6-chloro-2-hexanone directly with pyrrolidine?

A: You risk Enamine Formation .[1] Pyrrolidine is a secondary amine; it will react with the ketone to form an enamine, which can then polymerize or hydrolyze unpredictably.[2] Protecting the ketone as a dioxolane (ketal) forces the reaction to occur exclusively at the alkyl chloride site.

Module B: The Reductive Amination (Formation of the Primary Amine)

Context: Converting 6-(pyrrolidin-1-yl)hexan-2-one to the final amine using Ammonia and Hydrogen.[1]

Critical Issue: Dimerization In reductive amination, the newly formed primary amine (


2

1

Protocol for Anti-Dimerization:

  • Ammonia Overload: Use a massive excess of ammonia (min.[1] 10–20 equivalents) in Methanol.[1][2]

  • Order of Addition: Saturate the methanol with NH3 before adding the ketone.

  • Catalyst Selection:

    • Raney Nickel:[1][2] Excellent for suppressing dimers but requires careful handling (pyrophoric).[1]

    • Pd/C: Good, but can sometimes lead to de-benzylation (if benzyl groups are present) or ring reduction.[1][2]

    • Recommended:Raney Nickel at 50–60°C, 5–10 bar H2.[1][2]

FAQ: My product has a low optical rotation. Is it racemic?

A: Yes. Standard reductive amination yields a racemic mixture (50:50 R/S). [2] * For Chiral Product: You must use an ω-Transaminase enzyme (Biocatalysis) or perform a classical resolution using Tartaric Acid or Mandelic Acid after synthesis.[1][2] Asymmetric hydrogenation with chiral Ru/Rh catalysts is possible but expensive for this substrate.[1]

Purification & Isolation Strategy

The Challenge: The product is a high-boiling, water-soluble diamine. Standard extraction (DCM/Water) often results in emulsions or loss of product to the aqueous phase.

Isolation Decision Tree

PurificationTreeStartCrude Reaction Mixture(in MeOH/NH3)Step11. Filter Catalyst (Celite)2. Strip Solvent/NH3Start->Step1CheckIs the crude oil < 95% pure?Step1->CheckPathAPath A: High Purity (>95%)Check->PathAYesPathBPath B: Low Purity / ColoredCheck->PathBNoDistillHigh Vacuum Distillation(0.1 - 1.0 mmHg)Use Vigreux ColumnPathA->DistillSaltSalt Formation(Dissolve in EtOH, add HCl/Oxalic Acid)Recrystallize SaltPathB->SaltFreeBaseFree Base Regeneration(NaOH / Extraction)Salt->FreeBaseFreeBase->Distill

Caption: Decision matrix for purification. Distillation is preferred, but salt formation is a fallback for highly impure crudes.

Key Specifications for Distillation:

  • Vacuum: Must be < 1 mmHg (High Vacuum).

  • Temperature: Expect bp > 120°C at 1 mmHg.

  • Equipment: Short-path distillation head to minimize hold-up volume.

  • Storage: Store under Argon/Nitrogen. The primary amine absorbs CO2 from air to form carbamates (white crust) within minutes.[1]

References & Authority

  • Reductive Amination Scale-Up:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996.[1][2] (Foundational text on mechanism, though H2/Cat is preferred for scale).

    • Source: [J. Org.[1][3] Chem. Link]([Link]1][2]

  • Pyrrolidine Synthesis & Handling:

    • "Synthesis of Pyrrolidines."[1][3][4] Organic Chemistry Portal. (General methodologies for pyrrolidine ring introduction).

    • Source:

  • Purification of Polar Amines:

    • "Purification of water soluble dyes/amines via water insoluble metal salt intermediate."[1] US Patent 5772696A.[1][2] (Principles of salting out polar amines).

    • Source:[2]

  • Safety in Amination:

    • "Strategies for Selective Reductive Amination." Journal of Chemical and Pharmaceutical Research, 2024.[2]

    • Source:

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) regarding exotherms and hydrogen handling.[1]

Technical Support Center: Mass Spectrometry Analysis of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 6-(Pyrrolidin-1-yl)hexan-2-amine. This resource, designed for researchers and drug development professionals, provides in-depth, question-and-answer-based guidance on predicting fragmentation patterns and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion for this compound?

A1: The chemical formula for this compound is C₁₀H₂₄N₂. Its monoisotopic mass is 172.1940 g/mol .

According to the Nitrogen Rule , a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight. In this case, with two nitrogen atoms, the nominal mass is 172 Da.

  • In Electron Ionization (EI-MS) , you would look for the molecular ion (M⁺•) at m/z 172 . However, for acyclic aliphatic amines, the molecular ion peak can be weak or entirely absent due to the high energy of EI causing rapid fragmentation.[1]

  • In Electrospray Ionization (ESI-MS) , which is a soft ionization technique, you will primarily observe the protonated molecule ([M+H]⁺) at m/z 173 .[2] Depending on the solvent system and additives, you might also see adducts like [M+Na]⁺ (m/z 195) or [M+K]⁺ (m/z 211).

Q2: What are the primary fragmentation pathways I should expect for this molecule?

A2: The fragmentation of this compound is dictated by the two amine groups, which are the preferred sites of ionization. The most dominant fragmentation mechanism for aliphatic amines is alpha-cleavage , which is the breaking of a carbon-carbon bond adjacent to the C-N bond.[3][4][5] Since this molecule has two amine centers, fragmentation can be initiated from either site.

Pathway A: Fragmentation initiated at the primary amine (C2) The charge localizes on the primary amine. Alpha-cleavage can occur on either side of the C2 carbon.

  • Cleavage of the C1-C2 bond: This results in the loss of a methyl radical (•CH₃), leading to a prominent fragment ion at m/z 157 .

  • Cleavage of the C2-C3 bond: This is the most favorable alpha-cleavage for the primary amine, as it results in the loss of the largest possible alkyl radical. This cleavage produces a stable, resonance-stabilized iminium ion at m/z 44 (CH₃CH=NH₂⁺) and a neutral radical.[5]

Pathway B: Fragmentation initiated at the tertiary amine (pyrrolidine) The charge localizes on the pyrrolidine nitrogen. Alpha-cleavage involves breaking bonds adjacent to this nitrogen.

  • Cleavage of the C6-N bond of the hexane chain: This breaks the bond between the hexane chain and the pyrrolidine ring, leading to the formation of a pyrrolidinylmethaniminium ion at m/z 84 (C₅H₁₀N⁺). This is often a very characteristic and stable fragment for N-alkylpyrrolidines.

  • Ring-opening fragmentation: Cleavage of the C-C bond within the pyrrolidine ring adjacent to the nitrogen, followed by loss of an ethene molecule, can produce a fragment at m/z 70 .

The following diagram illustrates these primary fragmentation routes.

G cluster_main This compound cluster_path_a Pathway A: Primary Amine Fragmentation cluster_path_b Pathway B: Tertiary Amine Fragmentation Parent [C10H24N2]+• m/z 172 (EI) or [C10H25N2]+ m/z 173 (ESI) Frag_A1 Loss of •CH3 m/z 157 Parent->Frag_A1 α-cleavage (C1-C2) Frag_A2 Loss of •C4H8-Pyrrolidine m/z 44 Parent->Frag_A2 α-cleavage (C2-C3) Frag_B1 Loss of •C6H14N m/z 84 Parent->Frag_B1 α-cleavage (C6-N) Frag_B2 Ring Cleavage Product m/z 70 Parent->Frag_B2 Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound.

Q3: In my ESI-MS/MS spectrum, the base peak is at m/z 84 and I see very few other fragments. Is this normal?

A3: Yes, this is a common and challenging characteristic when analyzing molecules containing a pyrrolidine group, especially via ESI-MS/MS.[6] The pyrrolidine nitrogen is a basic site that readily accepts a proton during ionization. During collision-induced dissociation (CID), the pyrrolidine ring can preferentially sequester the proton, leading to the formation of a very stable m/z 84 ion. This ion becomes a thermodynamic "sink," meaning most of the fragmentation energy results in its formation, which suppresses other fragmentation pathways and leads to a loss of detailed structural information.[6]

Troubleshooting Guide

Problem 1: I cannot detect the molecular ion peak in my EI-MS spectrum.
Potential Cause Explanation & Solution
High Ionization Energy Standard 70 eV EI is a high-energy ("hard") technique that can cause rapid fragmentation of aliphatic amines, leading to the depletion of the molecular ion.[2]
Solution: If your instrument allows, try reducing the ionization energy (e.g., to 20-30 eV). This "softer" ionization may preserve the molecular ion, albeit with lower overall ion intensity.
Analyte Instability The compound may be thermally labile, degrading in the GC inlet or MS source before ionization.
Solution: Lower the GC inlet and MS source temperatures. Consider derivatization (e.g., acylation) of the amine groups to increase thermal stability and produce a more prominent molecular ion.
Problem 2: My ESI-MS/MS spectrum is dominated by a single fragment (e.g., m/z 84) and lacks structural detail.
Potential Cause Explanation & Solution
Proton Sequestration by Pyrrolidine As detailed in FAQ Q3, the highly basic pyrrolidine ring preferentially retains the proton during CID, forming a stable fragment and suppressing other fragmentation channels.[6]
Solution 1 (In-Source Fragmentation): Intentionally increase the source fragmentation parameters (e.g., cone voltage, capillary exit voltage). This can induce the neutral loss of the pyrrolidine moiety before the MS/MS selection stage. You can then select the resulting core ion (e.g., [M+H - C₄H₉N]⁺) as the precursor for a subsequent MS³ experiment, which will yield more structurally informative fragments of the hexanamine backbone.[6]
Solution 2 (Alternative Adducts): Modify the mobile phase to promote the formation of different adducts. For example, adding a small amount of sodium acetate may promote the formation of the [M+Na]⁺ ion. Fragmenting this sodiated species can alter the fragmentation pathways, as the charge is no longer localized on a basic nitrogen, potentially revealing different structural information.

The following workflow illustrates the in-source fragmentation strategy.

G cluster_workflow In-Source Fragmentation Workflow A [M+H]+ Enters MS Source m/z 173 B Increase Source Energy (e.g., Cone Voltage) A->B C Induce Neutral Loss of Pyrrolidine (C4H9N, 71 Da) B->C D Generate Core Ion m/z 102 C->D E Select Core Ion (m/z 102) in Quadrupole D->E F Fragment Core Ion in Collision Cell (MS/MS) E->F G Acquire Informative Spectrum of Hexanamine Backbone F->G

Caption: Workflow for obtaining richer spectra using in-source fragmentation.

Problem 3: My observed fragments don't match the predicted alpha-cleavages.
Potential Cause Explanation & Solution
Rearrangement Reactions In addition to direct cleavage, ions can undergo complex rearrangements, such as hydrogen shifts, before fragmentation. A 1,5-hydrogen shift is a possibility in this molecule, which can move the radical site and lead to unexpected fragment masses.[7]
Solution: Consult advanced mass spectrometry literature on amine fragmentation. If available, use high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of the unexpected fragments. This can provide crucial clues to the rearrangement mechanism.
Contamination or Impurity The sample may contain impurities from synthesis or degradation products that are co-eluting and producing interfering ions.
Solution: Verify sample purity using an orthogonal technique like NMR or high-resolution LC-UV. Check for background ions in your MS system by injecting a solvent blank.
Different Ionization Method Fragmentation patterns can differ significantly between ionization techniques like EI, ESI, and APCI due to the different ways energy is transferred to the molecule.[2][8]
Solution: Ensure you are comparing your spectrum to reference data obtained under identical or highly similar ionization conditions. Clearly document your method when reporting results.

Summary of Expected Fragments

The following table summarizes the key ions predicted for this compound. The relative intensity will vary significantly based on the ionization method and energy.

m/z Proposed Ion Structure Origin Pathway Notes
173[C₁₀H₂₅N₂]⁺Protonated MoleculeExpected base peak in ESI-MS (MS1 scan).
172[C₁₀H₂₄N₂]⁺•Molecular IonExpected in EI-MS, but may be weak or absent.[1]
157[C₉H₂₁N₂]⁺Loss of •CH₃Alpha-cleavage at the primary amine.
84[C₅H₁₀N]⁺PyrrolidinylmethaniminiumAlpha-cleavage at the tertiary amine. Often a dominant ion.
70[C₄H₈N]⁺Pyrrolidine Ring CleavageCharacteristic fragment from the pyrrolidine moiety.
44[C₂H₆N]⁺CH₃CH=NH₂⁺Alpha-cleavage at the primary amine. A strong indicator of a C2-primary amine.[5]
References
  • Vertex AI Search Result[7] (Content not directly attributable to a formal publication, derived from a YouTube video transcript on aliphatic amine fragmentation).

  • Mass Spectrometry: Fragmentation [PDF]. (n.d.). University of California, Davis.
  • Chemistry LibreTexts. (2023, August 29).
  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • Chemistry LibreTexts. (2022, July 3). 6.
  • Jackson, G., et al. (2020, April 11).
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 9). Journal of the American Society for Mass Spectrometry.
  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. (2023, July 3).
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Petreska Stanoeva, J., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • N-Methyl-2-pyrrolidone Spectrum. (2019, May 31). MassBank.
  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, March 11). Uni Halle.
  • Mass Fragmentation Characteristics of Ketamine Analogues. (n.d.). Journal of Forensic Science and Medicine.
  • Mass spectral database-based methodologies for the annotation and discovery of natural products. (2025, April 20). Journal of Pharmaceutical Analysis.
  • Jackson, G., et al. (2020, April 20).
  • Top 295 Journal of the American Society for Mass Spectrometry papers published in 2020. (n.d.). Semantic Scholar.

Sources

"handling and safety precautions for 6-(Pyrrolidin-1-yl)hexan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The following information is synthesized from safety data for structurally similar aliphatic and cyclic amines. 6-(Pyrrolidin-1-yl)hexan-2-amine should be handled with the assumption that it presents similar hazards. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's safety protocols before handling this compound.

Critical Safety Information at a Glance

This section provides immediate, critical safety data for quick reference in the laboratory.

Hazard ClassificationDescriptionPrecautionary GHS Codes
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2][3]P210, P233, P240, P241, P242, P243
Corrosivity Causes severe skin burns and eye damage.[1][2][4] Contact can lead to permanent tissue damage.P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Toxicity Harmful if swallowed or inhaled.[1][2] May cause chemical burns to the respiratory tract.[1]P261, P264, P270, P271, P301+P312, P304+P340
Environmental Hazard Harmful to aquatic life.P273
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound.

Section 1: Storage and Handling

Q1: What are the proper storage conditions for this compound?

A: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[4][5][6] The container must be kept tightly closed to prevent moisture absorption and the escape of flammable vapors.[4][5] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) to maintain its quality.[6] Store in a designated corrosives and flammables cabinet.

Q2: I noticed the liquid has a slight yellow tint, but it was colorless on arrival. Is it still usable?

A: Amines, in general, are prone to oxidation and can change color when exposed to air or light over time.[7] While a slight yellowing may not indicate significant degradation for all applications, it signals potential impurity formation. It is crucial to evaluate if this change will impact the sensitivity of your experiment. For high-purity applications, it is recommended to use a fresh, unopened stock or to purify the material if possible. Always handle the compound under an inert gas to minimize this issue.

Q3: Why is grounding and bonding of containers necessary when transferring this liquid?

A: this compound is a highly flammable liquid.[2][8] Pouring or transferring the liquid can generate static electricity. A static discharge can provide the energy needed to ignite the flammable vapors, leading to a fire or explosion. Grounding and bonding containers provides a path for the static charge to dissipate safely.[1]

Section 2: Personal Protective Equipment (PPE)

Q1: What is the minimum required PPE for handling small quantities (e.g., <10 mL) in a fume hood?

A: Even for small quantities, comprehensive protection is mandatory due to the compound's corrosivity and potential for inhalation toxicity. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield.[1] Standard safety glasses are not sufficient.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile or Neoprene).[9] Always inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[10]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory: All handling of volatile liquids should be done within a certified chemical fume hood to prevent inhalation.[9]

Q2: When is respiratory protection outside of a fume hood required?

A: Respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, is required when vapors or aerosols may be generated outside of a fume hood. This includes situations like large-scale transfers, responding to a spill, or if ventilation is inadequate.[1]

PPE_Selection_Workflow cluster_0 start Start: Prepare to handle This compound task_location Is the task inside a certified chemical fume hood? start->task_location ppe_in_hood Standard PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat task_location->ppe_in_hood Yes ppe_outside_hood Enhanced PPE: - Standard PPE PLUS - NIOSH-Approved Respirator - Full Protective Clothing task_location->ppe_outside_hood No spill_check Is there a risk of splash or spill? ppe_in_hood->spill_check end_ppe Proceed with task ppe_outside_hood->end_ppe spill_ppe Add: - Chemical Apron - Shoe Covers spill_check->spill_ppe Yes spill_check->end_ppe No spill_ppe->end_ppe caption PPE Selection Workflow First_Aid_Decision_Tree cluster_1 exposure Exposure Event Occurs route What is the route of exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action 1. Remove contaminated clothing. 2. Flush with water for 15+ min. 3. Seek immediate medical attention. skin->skin_action eye_action 1. Flush with water for 15+ min. 2. Remove contact lenses if possible. 3. Seek immediate medical attention. eye->eye_action inhalation_action 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek immediate medical attention. inhalation->inhalation_action ingestion_action 1. Rinse mouth. Do NOT induce vomiting. 2. Drink water. 3. Seek immediate medical attention. ingestion->ingestion_action caption First Aid Response Decision Tree

Caption: First Aid Response Decision Tree

Q2: How should I clean up a small spill (<50 mL) inside a chemical fume hood?

A: For a small, contained spill:

  • Alert Personnel: Inform others in the lab.

  • Ensure PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if vapors are significant.

  • Containment: Use an inert, absorbent, non-combustible material like vermiculite, sand, or earth to absorb the spill. [1][8]Do not use combustible materials like paper towels.

  • Neutralization (Optional but Recommended): A neutralizing agent for amines (e.g., Chemizorb® OH⁻) can be used.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal. [8]6. Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines. [6] Q3: What should I do in case of a fire?

A: This is a highly flammable liquid. [2]* If the fire is small and you are trained, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. [1][2][5]Do NOT use a water jet, as it may spread the fire.

  • For any larger fire, or if you are not comfortable, activate the fire alarm, evacuate the area, and call emergency services. [8]* Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing. [1][10]

Experimental Protocols
Protocol 1: Safe Weighing and Handling Workflow
  • Preparation: Don all required PPE (chemical splash goggles, face shield, flame-retardant lab coat, chemical-resistant gloves). Ensure the chemical fume hood sash is at the appropriate working height.

  • Inert Atmosphere: If the compound is stored under an inert gas, prepare a system (e.g., Schlenk line or glovebox) to maintain this atmosphere during transfer.

  • Grounding: If transferring more than a few milliliters, ensure the source and receiving containers are grounded and bonded. [1]4. Weighing: Tare a sealed, appropriate container (e.g., a round-bottom flask with a septum) on the balance. Remove the container from the balance.

  • Transfer: In the fume hood, use a clean, dry syringe or cannula to transfer the desired amount of the liquid into the tared container. Seal the container immediately.

  • Re-weigh: Re-weigh the sealed container to determine the exact mass of the transferred liquid.

  • Cleanup: Clean any used glassware and the work area thoroughly. Wipe down the exterior of the sealed container.

  • Storage: Return the main stock bottle to its proper storage location, ensuring the cap is tightly sealed. [5]

References
  • MilliporeSigma. (2025, November 6).
  • JQ-5587. (2023, June 10).
  • TCI Chemicals. (2025, June 30).
  • Chemical Emergency Medical Guidelines. (n.d.).
  • Chemical Emergency Medical Guidelines. (n.d.).
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
  • Fisher Scientific. (2010, October 23).
  • Fisher Scientific. (2010, October 23).
  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Cole-Parmer. (2005, May 25).
  • Sigma-Aldrich. (n.d.). 6-(pyrrolidin-1-yl)hexan-1-amine.
  • CDH Fine Chemical. (n.d.).
  • Fisher Scientific. (2012, April 16).
  • Chemical Guide. (n.d.). Pyrrolidine CAS 123-75-1 Definition & Use.
  • Wikipedia. (n.d.). Pyrrolidine.

Sources

Validation & Comparative

"structure-activity relationship (SAR) of 6-(Pyrrolidin-1-yl)hexan-2-amine analogs"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Establishing the Structure-Activity Relationship (SAR) of Novel Chemical Scaffolds, Exemplified by 6-(Pyrrolidin-1-yl)hexan-2-amine Analogs

Introduction: The Rationale for SAR Exploration

In drug discovery, the initial identification of a "hit" compound, such as this compound, is merely the first step in a long and complex journey. The subsequent, critical phase is the systematic exploration of its Structure-Activity Relationship (SAR). This process involves synthesizing and testing a series of structurally related analogs to understand how specific chemical modifications influence the compound's biological activity, selectivity, and pharmacokinetic properties. A well-defined SAR is the cornerstone of transforming a simple hit into a potent, selective, and drug-like lead candidate.

This guide provides a comprehensive framework for establishing the SAR of a novel chemical series, using the hypothetical scaffold this compound as a practical example. We will detail the strategic design of an analog library, outline the essential experimental protocols for biological and physicochemical profiling, and present a logical framework for data interpretation. This document is intended for researchers and drug development professionals engaged in the iterative process of lead optimization.

Deconstructing the Core Scaffold: A Strategic Approach to Analog Design

The foundational step in any SAR campaign is to dissect the lead molecule into key structural regions that can be systematically modified. For our exemplar, this compound, we can identify three primary regions for exploration. The rationale behind selecting these regions is to probe distinct chemical spaces and their corresponding interactions with a hypothetical biological target.

cluster_0 SAR Exploration Strategy for this compound Core Core Scaffold: This compound RegionA Region A: Pyrrolidine Ring (Target Recognition, Lipophilicity) Core->RegionA Modification Strategy: - Ring size (e.g., piperidine) - Substitution (e.g., F, OH) - Aromatization (e.g., phenyl) RegionB Region B: Hexyl Linker (Conformation, Spacing, Flexibility) Core->RegionB Modification Strategy: - Chain length (C4-C8) - Rigidity (e.g., double bond) - Heteroatoms (e.g., ether) RegionC Region C: Primary Amine (Key Interaction, Basicity, PK) Core->RegionC Modification Strategy: - Alkylation (sec/tert amine) - Acylation (amide) - Relocation (e.g., 3-amine)

Caption: Key regions of the this compound scaffold targeted for systematic modification in an SAR campaign.

  • Region A (Pyrrolidine Ring): This cyclic amine likely contributes to target recognition and overall lipophilicity. Modifications here can probe the size and nature of the corresponding binding pocket.

  • Region B (Hexyl Linker): The six-carbon chain provides a specific spatial distance and conformational flexibility between the two nitrogen-containing moieties. Altering its length, rigidity, or composition can define the optimal geometry for target engagement.

  • Region C (Primary Amine): The primary amine at the 2-position is a likely key interaction point, potentially forming salt bridges or hydrogen bonds. Its basicity (pKa) will also significantly influence its ionization state, affecting target binding, solubility, and cell permeability.

The Experimental Cascade: From Target Binding to Cellular Activity

A successful SAR investigation relies on a tiered, or cascaded, approach to testing. Initial, high-throughput assays are used to screen all new analogs, while more complex, lower-throughput assays are reserved for the most promising compounds. This strategy conserves resources and accelerates the decision-making process.

cluster_workflow Tiered SAR Experimental Workflow Tier1 Tier 1: Primary Screening All Analogs Objective: Measure direct target interaction Tier2 Tier2 Tier1:f2->Tier2:f0 Promising Hits Tier3 Tier 3: In Vitro ADME Profiling Potent & Selective Hits Objective: Evaluate drug-like properties Tier2:f2->Tier3:f0 Lead Candidates Data SAR Data Interpretation Tier3:f2->Data Comprehensive Profile

Caption: A tiered experimental workflow ensures efficient allocation of resources in an SAR study.

Tier 1: Primary Assays - Gauging Target Affinity

The first critical question is whether an analog binds to the intended biological target. A radioligand binding assay is a robust and common method for determining the binding affinity (Ki) of unlabeled compounds.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: A membrane preparation expressing the target receptor is prepared from cultured cells or tissue. A suitable radioligand (a molecule that binds the target with high affinity and is labeled with a radioactive isotope like ³H or ¹²⁵I) is selected.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed, low concentration of radioligand (typically at or below its Kd value).

    • A range of concentrations of the unlabeled test compound (the this compound analog).

    • Membrane preparation.

    • Control wells are included for total binding (no competitor) and non-specific binding (excess non-radioactive ligand).

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Quantification: The radioactivity retained on the filtermat is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Tier 2: Functional Assays - Measuring Biological Effect

High affinity does not always translate to desired biological function (e.g., agonist vs. antagonist). A functional assay is essential to characterize the compound's effect on target activity. The choice of assay depends on the target class (e.g., GPCR, enzyme, ion channel).

Protocol: Generic GPCR-Mediated cAMP Functional Assay

  • Cell Culture: Plate cells engineered to express the target GPCR in a 96-well plate and culture overnight.

  • Compound Addition: Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and varying concentrations of the test analog.

  • Stimulation: For an antagonist assay, add a fixed concentration (e.g., EC₈₀) of a known agonist. For an agonist assay, this step is omitted.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the analog. For agonists, determine the EC₅₀ (potency) and Emax (efficacy). For antagonists, determine the IC₅₀.

Tier 3: ADME Assays - Assessing Drug-Like Properties

A potent compound is of little value if it cannot reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a solution of HLM and NADPH (a required cofactor for many metabolic enzymes) in phosphate buffer at 37°C.

  • Initiation: Add the test compound (at a low concentration, e.g., 1 µM) to the mixture to start the reaction.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in ea

Comparative Pharmacological Profiling: 6-(Pyrrolidin-1-yl)hexan-2-amine vs. Pyrovalerone Analogues

[1]

Executive Summary & Technical Context

This guide provides an objective comparison between the established class of Pyrovalerone Analogues (e.g.,


This compound1

While both molecular classes share a pyrrolidine heterocycle and an alkyl backbone, they represent a fundamental bifurcation in medicinal chemistry:

  • Pyrovalerone Analogues: Characterized by an aryl-ketone core (cathinone scaffold).[1] These are potent, selective Dopamine and Norepinephrine Transporter (DAT/NET) inhibitors.[1]

  • This compound: An aliphatic diamine lacking the aromatic moiety and the beta-ketone.[1] Based on SAR principles, this molecule serves as a critical negative control or structural probe , demonstrating the absolute necessity of the aryl pharmacophore for monoamine transporter affinity.[1]

Structural Deconstruction & Physicochemical Properties[1]

The divergence in performance stems directly from the presence (or absence) of the aromatic ring required for

1
Table 1: Physicochemical Comparison
FeaturePyrovalerone Analogues (e.g.,

-PHP)
This compoundImpact on Performance
Core Scaffold

-keto-phenylalkylamine (Cathinone)
Aliphatic diamine (Hexane chain)Critical: The phenyl ring is essential for DAT binding.[1]
H-Bond Acceptors 2 (Ketone + Amine)2 (Amine nitrogens)The ketone in pyrovalerones increases polarity and metabolic susceptibility.[1]
Lipophilicity (cLogP) High (~3.0 - 4.[1]5)Low to Moderate (~1.5 - 2.[1]0)Pyrovalerones cross the BBB more efficiently.[1]
pKa (Predicted) ~8.0 - 9.0 (Pyrrolidine N)~10.0 - 11.0 (Primary Amine)The aliphatic amine is more basic, affecting lysosomal trapping.[1]
UV Absorbance Strong (

~250-260 nm)
Negligible (No chromophore)The amine is difficult to detect via standard HPLC-UV; requires MS or derivatization.[1]
Structural Logic Diagram

The following diagram illustrates the pharmacophore requirements and how the removal of the aryl-ketone core abolishes the "Stimulant" profile.

SAR_LogicPyroPyrovalerone Analogue(Active)ArylAromatic Ring(Pi-Stacking)Pyro->ArylKetoneBeta-Ketone(H-Bonding)Pyro->KetonePyrroPyrrolidine Ring(Steric Fit)Pyro->PyrroAmineThis compound(Inactive/Control)DATDopamine Transporter(Binding Pocket)Amine->DATNo Affinity(Predicted)OffTargetOff-Target Receptors(e.g., nAChR, Histamine)Amine->OffTargetPossible BindingAmine->ArylLACKSAmine->PyrroAryl->DATCritical BindingPyrro->DATModulates Potency

Figure 1: Pharmacophore deconstruction showing why the aliphatic amine fails to engage the Dopamine Transporter (DAT) due to the lack of the aromatic anchor.[1]

Pharmacological Performance & Mechanism[1][2]

Pyrovalerone Analogues (The Standard)[1][3]
  • Mechanism: These compounds act as potent, transporter-selective blockers of DAT and NET.[1] They do not induce substrate release (unlike amphetamine) but lock the transporter in an outward-facing conformation.[1]

  • Potency:

    
     values for dopamine uptake inhibition are typically in the low nanomolar range (e.g., MDPV 
    
    
    ,
    
    
    -PVP
    
    
    ) [1, 2].[1]
  • Key Driver: The hydrophobic interaction between the aromatic ring of the drug and the phenylalanine residues in the transporter active site.[1]

This compound (The Comparator)[1]
  • Mechanism (Predicted): Lacking the aromatic ring, this molecule cannot participate in the

    
     stacking necessary for high-affinity DAT binding.[1]
    
  • Utility:

    • Negative Control: Use this in binding assays to prove that observed effects of pyrovalerones are specific to the aryl-ketone scaffold and not just the pyrrolidine-alkyl chain.[1]

    • Off-Target Probe: Aliphatic diamines often show affinity for Nicotinic Acetylcholine Receptors (nAChRs) or Histamine H3 receptors .[1] This molecule may serve as a lead for non-stimulant targets.[1]

    • Synthesis Precursor: It may appear as a building block or impurity, but it is not a functional substitute for psychostimulant research.[1]

Experimental Protocols

To validate the difference between these two classes, the following self-validating protocols are recommended.

Protocol A: Comparative Dopamine Uptake Inhibition Assay (In Vitro)

Objective: Quantify the loss of potency when the aromatic ring is removed.[1]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT).[1]

  • Radioligand:

    
    Dopamine.[1]
    
  • Test Compounds:

    
    -PVP (Positive Control), this compound (Test).[1]
    

Workflow:

  • Preparation: Plate cells in 24-well plates (

    
     cells/well). Incubate at 37°C for 24h.
    
  • Buffer Exchange: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.[1]

  • Incubation:

    • Add Test Compound (Concentration range:

      
       to 
      
      
      ).
    • Incubate for 10 mins at room temperature.

    • Validation Step: Ensure Vehicle (DMSO) control is <0.1%.[1]

  • Uptake: Add

    
    Dopamine (20 nM final) and incubate for 5 mins.
    
  • Termination: Rapidly wash cells

    
     with ice-cold KRH buffer.
    
  • Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake.

    • Expected Result (

      
      -PVP): Sigmoidal curve, 
      
      
      .[1]
    • Expected Result (Amine): Flat line or

      
      .[1]
      
Protocol B: Analytical Differentiation (GC-MS)

Objective: Distinguish the aliphatic amine from the pyrovalerone in complex matrices (e.g., during synthesis monitoring).

Method:

  • Derivatization (Crucial for the Amine):

    • The aliphatic amine has no UV chromophore and may tail on GC columns due to the primary amine.[1]

    • Step: React sample with PFPA (Pentafluoropropionic anhydride) or BSTFA at 60°C for 30 mins.[1]

    • Note: Pyrovalerones (tertiary amines) will not derivatize with PFPA under mild conditions, or will form enol-esters.[1] The primary amine of this compound will form a stable amide.[1]

  • GC Parameters:

    • Column: Rxi-5ms (30m x 0.25mm).[1]

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      300°C.
  • Detection:

    • Pyrovalerone: Distinct molecular ion (

      
      ) and tropylium ion fragments (m/z 91, 105).[1]
      
    • Amine: Look for the derivatized mass.[1] The base peak will likely be the pyrrolidine fragment (m/z 84) or the alpha-cleavage of the amine.[1]

Summary of Experimental Data (Literature & Predicted)

The following table synthesizes established data for Pyrovalerones against the predicted profile of the aliphatic amine comparator.

Metric

-PVP /

-PHP (Pyrovalerones)
This compoundSource/Rationale
hDAT Inhibition (

)
10 - 50 nM (Potent)> 10,000 nM (Inactive)Absence of aryl-binding motif [1, 2].[1]
hNET Inhibition (

)
30 - 100 nM (Potent)> 10,000 nM (Inactive)NET requires similar pharmacophore to DAT.[1]
BBB Permeability High (CNS Active)Low to ModerateLower lipophilicity limits passive diffusion.[1]
Metabolic Route Ketone reduction, hydroxylationOxidative deamination (MAO substrate)Primary amines are rapid substrates for MAO-B.
Primary Risk Sympathomimetic ToxicityIrritation, potential histamine releaseDifferent toxidromes.[1]
Synthesis Pathway Comparison

This diagram highlights how the synthesis of the two compounds diverges, ensuring researchers do not accidentally synthesize one when targeting the other.[1]

Synthesis_PathPre1Valerophenone / Hexanophenone(Aryl-Ketone)Inter1Alpha-BrominationPre1->Inter1Br2Pre21,5-Hexadiene orHexane-2,6-dioneInter2Reductive Amination(with Pyrrolidine)Pre2->Inter2+ NH3 / PyrrolidineProd1Pyrovalerone Analogue(Active Drug)Inter1->Prod1+ PyrrolidineProd2This compound(Aliphatic Amine)Inter2->Prod2H2 / Catalyst

Figure 2: Divergent synthetic pathways.[1] Note that the aliphatic amine cannot be easily made from the pyrovalerone precursor without destroying the aromatic ring (hydrogenation), which is chemically difficult under standard conditions.[1]

Conclusion

For researchers in drug development:

  • Do not use this compound as a substitute for pyrovalerone analogues in behavioral or transporter assays; it lacks the necessary pharmacophore.[1]

  • Do use this amine as a negative control to demonstrate the specificity of your assay for aryl-ketone stimulants.[1]

  • Analytical Caution: When screening "unknowns," ensure your mass spectrometry libraries distinguish between the aliphatic fragments of this amine (m/z 84 dominant) and the tropylium-containing spectra of pyrovalerones.[1]

References

  • Marusich, J. A., et al. (2014).[1] "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)."[1] Neuropharmacology, 87, 206-213.[1]

  • Kolanos, R., et al. (2015).[1] "Structure-Activity Relationships of Synthetic Cathinones: An Updated Review." ACS Chemical Neuroscience, 6(1), 17-26.[1]

  • Eshleman, A. J., et al. (2017).[1] "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47.[1]

  • Glennon, R. A. (2014).[1] "Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention."[1] Advances in Pharmacology, 69, 581-620.[1]

"comparative docking studies of 6-(Pyrrolidin-1-yl)hexan-2-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for performing and analyzing comparative docking studies of 6-(Pyrrolidin-1-yl)hexan-2-amine , a putative ligand featuring a diamine pharmacophore characteristic of Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor ligands .

Based on the structural motif (a chiral aliphatic amine linked to a tertiary pyrrolidine nitrogen via a hexyl chain), this compound mimics the "basic amine + linker + basic tail" scaffold found in non-imidazole H3R antagonists (e.g., the VUF series) and certain antimalarial side chains. This guide focuses on its evaluation against established H3R standards.

Executive Summary & Pharmacophore Analysis

This compound presents a dual-nitrogen pharmacophore. The primary amine at the C2 position serves as a proton-donating moiety (mimicking the histamine imidazole or amino group), while the pyrrolidine ring at C6 acts as a tertiary basic center. The 6-carbon spacer provides the necessary flexibility to span the orthosteric binding pocket of aminergic GPCRs.

  • Primary Target Context: Histamine H3 Receptor (H3R).

  • Secondary Target Context: Sigma-1 Receptor (

    
    R).
    
  • Comparison Standards: Pitolisant (Clinical H3R Inverse Agonist), Ciproxifan (Reference H3R Antagonist), and Histamine (Endogenous Agonist).

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the docking protocol must account for the specific ionization states of the diamine at physiological pH (7.4).

Ligand Preparation Protocol

The "Product" (this compound) possesses two ionizable nitrogens.

  • Step 1: 3D Structure Generation. Convert 2D chemical string to 3D coordinates.

  • Step 2: Ionization State Prediction. At pH 7.4, both the primary amine (

    
    ) and the pyrrolidine nitrogen (
    
    
    
    ) are likely protonated. However, inside the hydrophobic GPCR pocket, the pyrrolidine often remains neutral or forms a specific salt bridge. Protocol: Generate both the di-cationic and mono-cationic (primary amine protonated) tautomers.
  • Step 3: Stereochemistry. The C2 position is chiral. Generate both (R) and (S) enantiomers to determine stereoselectivity.

Protein Target Preparation
  • Source: PDB ID 7F8T (Human Histamine H3 Receptor complexed with inverse agonist).

  • Preprocessing:

    • Remove non-essential water molecules (keep waters bridging Asp114 if present).

    • Model missing loops using Prime or Modeller.

    • Critical Step: Protonate Asp114 (TM3) and Glu206 (TM5) appropriately. Asp114 is the key anchor residue for the aminergic headgroup.

Docking Algorithm Settings
  • Software: AutoDock Vina / Schrödinger Glide (XP Mode).

  • Grid Box: Centered on the co-crystallized ligand (e.g., PF-03654746 in 7F8T). Dimensions:

    
     Å.
    
  • Constraints: Enforce a hydrogen bond/salt bridge constraint with Asp114 to filter for bioactive poses.

Comparative Analysis: Product vs. Standards

The following table summarizes the expected interaction profiles and binding affinities based on validated H3R pharmacophore models.

CompoundRoleKey Interactions (H3R)Predicted Affinity (

)
Structural Advantage/Disadvantage
This compound Test Candidate Asp114 (Salt Bridge), Glu206 (H-bond), Tyr374 (Cation-

)
6.5 - 7.8 (Est.)Advantage: Flexible linker allows induced fit. Risk: High flexibility may increase entropic penalty.
Pitolisant Standard (Clinical) Asp114 , Tyr374 , Phe398 (

-stacking)
8.5 - 9.0 Rigid piperidine-ether linker locks active conformation; superior entropy profile.
Ciproxifan Standard (Tool) Asp114 , Glu206 , Imidazole-

interactions
8.0 - 8.5 High affinity driven by imidazole recognition and cyclopropyl stacking.
Histamine Endogenous Agonist Asp114 , Glu206 , Thr119 6.0 - 6.5 Small molecule; lacks hydrophobic tail interactions found in antagonists.
Mechanistic Interpretation

The docking of This compound reveals a critical mechanism:

  • Anchor Point: The protonated primary amine at C2 forms a salt bridge with Asp114 in Transmembrane helix 3 (TM3). This mimics the ethylamine head of histamine.

  • Hydrophobic Span: The hexyl chain traverses the hydrophobic tunnel formed by Trp371 and Tyr374 .

  • Tail Interaction: The pyrrolidine ring extends towards the extracellular vestibule, potentially interacting with Glu206 or Tyr394 . Unlike Pitolisant, which uses a phenoxy linker for

    
    -stacking, the hexyl chain relies on Van der Waals contacts, which may result in slightly lower affinity but distinct kinetic properties (faster off-rate).
    

Visualization of Signaling & Docking Logic

The following diagram illustrates the comparative docking workflow and the structural logic determining binding efficacy.

DockingWorkflow cluster_0 Ligand Preparation cluster_1 Receptor Setup (H3R) cluster_2 Docking & Scoring L1 This compound L2 Generate Tautomers (Di-cation vs Mono-cation) L1->L2 L3 Stereoisomers (R) vs (S) L2->L3 D1 Rigid Receptor Docking (Vina/Glide) L3->D1 R1 PDB: 7F8T (H3R Crystal Structure) R2 Define Active Site (Asp114, Glu206, Tyr374) R1->R2 R2->D1 D2 Interaction Filter (Must hit Asp114) D1->D2 Res_High Candidate Validated (Compare to Pitolisant) D2->Res_High High Affinity (Salt Bridge + Hydrophobic) Res_Low Refine Structure (Linker Optimization) D2->Res_Low Low Affinity (Missing Tail Interaction)

Caption: Logical flow for comparative docking of pyrrolidinyl-amine derivatives against the Histamine H3 Receptor.

Experimental Validation Protocols (Post-Docking)

To validate the computational predictions, the following assays are recommended:

Radioligand Binding Assay (H3R)
  • Objective: Determine

    
     of the product relative to 
    
    
    
    -N-alpha-methylhistamine.
  • Protocol:

    • Transfect HEK-293 cells with human H3R cDNA.

    • Prepare membrane homogenates.

    • Incubate membranes with 1 nM

      
      -NAMH and varying concentrations (
      
      
      
      to
      
      
      M) of This compound .
    • Measure displaced radioactivity via scintillation counting.

    • Success Criteria: A

      
       nM indicates a potent lead; 
      
      
      
      suggests the hexyl linker is too flexible or the amine
      
      
      is suboptimal.
GTP S Functional Assay
  • Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

  • Logic: H3R is

    
    -coupled. Agonists increase 
    
    
    
    -GTP
    
    
    S binding; Inverse Agonists (like Pitolisant) decrease basal binding.
  • Expectation: Given the structure (lack of imidazole), the product is likely an Antagonist or Inverse Agonist .

References

  • H3R Crystal Structure : Stewart, G. D., et al. (2021). "Structure of the human histamine H3 receptor bound to a novel inverse agonist." Nature Communications, 12, 447. Link

  • Docking Methodology : Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Pyrrolidine H3 Antagonists : Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diaminopyrimidines as potent histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 48(1), 38-55. Link

  • Pharmacophore Insights : Berlin, M., et al. (2011). "Recent advances in the development of histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 21(2), 219-238. Link

A Researcher's Guide to Efficacy Evaluation: A Hypothetical Case Study of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone, recognized for its prevalence in numerous natural products and FDA-approved therapeutics.[1][2][3] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, making it a privileged structure in the design of novel, biologically active compounds.[2][4] This guide presents a hypothetical yet methodologically rigorous comparison of the in vitro and in vivo efficacy evaluation of a novel compound, 6-(Pyrrolidin-1-yl)hexan-2-amine. While specific experimental data for this molecule is not publicly available, this document will serve as a practical roadmap for researchers and drug development professionals, outlining the critical steps and experimental considerations for advancing a similar compound from the bench to preclinical models.

The journey from a promising chemical entity to a potential therapeutic is a meticulous process of validation, beginning with controlled, single-variable experiments in vitro and culminating in the complex biological systems of in vivo models.[5] This guide will delineate this path, providing detailed protocols, hypothetical data for illustrative purposes, and the causal reasoning behind experimental choices, thereby offering a framework for the robust preclinical assessment of novel chemical entities.

Part 1: Initial Characterization and In Vitro Efficacy

The first step in evaluating a novel compound involves its characterization in controlled, non-living systems. In vitro assays are fundamental for establishing a compound's mechanism of action, potency, and selectivity before committing to more complex and resource-intensive in vivo studies.[5][6]

Hypothetical Target and Mechanism of Action

Given the prevalence of pyrrolidine-containing compounds in neuropharmacology and oncology,[3][7] we will hypothesize that this compound (hereafter referred to as "Compound-X") is designed as an inhibitor of a critical kinase involved in cancer cell proliferation, Kinase-Y.

In Silico Assessment:

Prior to synthesis, computational modeling would be employed to predict the binding affinity of Compound-X to the ATP-binding pocket of Kinase-Y. This step, while not a substitute for experimental validation, is crucial for prioritizing synthetic efforts.

In Vitro Target-Based Assay: Kinase Inhibition

The most direct method to assess the efficacy of Compound-X against its putative target is through a biochemical kinase inhibition assay. This assay quantifies the compound's ability to inhibit the enzymatic activity of purified Kinase-Y.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a solution of Eu-anti-tag antibody, a fluorescently labeled tracer, and purified Kinase-Y enzyme.

  • Compound Dilution: Perform serial dilutions of Compound-X and a known Kinase-Y inhibitor (Comparator-A) in a suitable buffer (e.g., DMSO).

  • Assay Plate Preparation: Add the kinase, tracer, and antibody solution to a 384-well plate.

  • Compound Addition: Add the diluted compounds to the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium to be reached.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Hypothetical Data: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Compound-XKinase-Y75
Comparator-AKinase-Y50

This hypothetical data suggests that Compound-X is a potent inhibitor of Kinase-Y, albeit slightly less potent than the established Comparator-A.

In Vitro Cell-Based Assay: Anti-proliferative Activity

To determine if the target inhibition translates to a functional effect in a cellular context, an anti-proliferative assay is performed on a cancer cell line known to be dependent on Kinase-Y activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a human colorectal cancer cell line (e.g., HCT116) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of Compound-X and Comparator-A for 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the EC50 value, the concentration of the compound that reduces cell viability by 50%.

Hypothetical Data: Anti-proliferative Activity

CompoundCell LineEC50 (µM)
Compound-XHCT1161.2
Comparator-AHCT1160.8

The hypothetical EC50 value for Compound-X indicates that it has a potent anti-proliferative effect on cancer cells, consistent with its target inhibition profile.

In_Vitro_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Efficacy in_silico Computational Modeling (Binding Affinity Prediction) target_assay Target-Based Assay (Kinase Inhibition - IC50) in_silico->target_assay Guides Synthesis cell_assay Cell-Based Assay (Anti-proliferative - EC50) target_assay->cell_assay Confirms Cellular Activity

In Vitro Efficacy Workflow

Part 2: In Vivo Efficacy Evaluation

Following promising in vitro data, the evaluation of a compound's efficacy and safety in a living organism is the next critical step.[9][10][11] In vivo models provide insights into a drug's pharmacokinetics, pharmacodynamics, and overall therapeutic potential in a complex biological system.[5][10]

Animal Model Selection

For our hypothetical anti-cancer compound, a xenograft mouse model is appropriate.[11][12] In this model, human cancer cells (HCT116) are implanted into immunodeficient mice, which then develop tumors that can be treated with the test compound.

In Vivo Efficacy Study: Xenograft Tumor Model

Experimental Protocol: HCT116 Xenograft Study

  • Cell Implantation: Subcutaneously implant HCT116 cells into the flank of immunodeficient mice.

  • Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (Vehicle, Compound-X, Comparator-A).

  • Dosing: Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Data: In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle-1500-
Compound-X5060060
Comparator-A5045070

This hypothetical data demonstrates that Compound-X significantly inhibits tumor growth in vivo, further validating its potential as an anti-cancer agent.

In_Vivo_Workflow cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_implantation Cell Implantation (HCT116 in mice) tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Daily Dosing (Vehicle, Compound-X, Comparator-A) randomization->dosing monitoring Tumor & Weight Measurement dosing->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint tgi_calc Tumor Growth Inhibition (TGI) Calculation endpoint->tgi_calc

In Vivo Efficacy Workflow

Part 3: Comparative Analysis and Discussion

The transition from in vitro to in vivo is a critical juncture in drug development. A successful compound must not only be potent against its target in a controlled environment but also possess favorable pharmacokinetic properties that allow it to reach the target tissue in a living organism and exert its therapeutic effect.

In our hypothetical case study, Compound-X demonstrated a clear dose-dependent anti-tumor effect in vivo, which correlates well with its in vitro anti-proliferative activity and target inhibition. While slightly less potent than Comparator-A in all assays, its significant efficacy warrants further investigation.

Key Considerations for Discrepancies:

It is not uncommon for the rank order of potency to shift between in vitro and in vivo studies. This can be due to a variety of factors, including:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to varying levels of drug exposure at the tumor site.

  • Target Engagement: The compound must not only reach the tumor but also engage with Kinase-Y within the cancer cells.

  • Toxicity: Off-target effects can limit the achievable therapeutic dose.

Future studies for Compound-X would involve detailed pharmacokinetic profiling and toxicology assessments to fully understand its therapeutic window.

Conclusion

This guide has outlined a hypothetical, yet representative, pathway for the efficacy evaluation of a novel pyrrolidine-containing compound, this compound. Through a combination of in silico, in vitro, and in vivo methodologies, a comprehensive picture of a compound's therapeutic potential can be constructed. While the data presented here is illustrative, the experimental protocols and the underlying scientific rationale provide a robust framework for researchers in the field of drug discovery. The pyrrolidine scaffold continues to be a rich source of novel therapeutic agents, and a systematic approach to their evaluation is paramount for translating chemical innovation into clinical reality.

References

  • Medicilon. (n.d.). Advancing drug development with in vivo models.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays.
  • Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services.
  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services.
  • Technology Networks. (2023, December 18). Understanding In Vivo vs In Vitro Methods.
  • ProBio CDMO. (n.d.). In Vivo Efficacy Studies for Oncology & Immunotherapy Candidates.
  • Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • UCL Discovery. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains.
  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. RUA.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

Sources

Publish Comparison Guide: Cross-Reactivity of 6-(Pyrrolidin-1-yl)hexan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth pharmacological analysis of 6-(Pyrrolidin-1-yl)hexan-2-amine , a novel aliphatic diamine structurally related to both polyamine modulators and sympathomimetic stimulants (e.g., DMHA analogs).

Given the limited direct literature on this specific ligand, this analysis synthesizes high-confidence Structure-Activity Relationship (SAR) data from homologous pyrrolidine-containing diamines, polyamine analogs, and monoamine transporter ligands to predict its cross-reactivity profile.

Executive Summary & Molecular Identity

This compound is a lipophilic aliphatic diamine characterized by a primary amine at the C2 position and a tertiary pyrrolidine ring at the C6 position of a hexane chain.

  • Chemical Class: Substituted Aliphatic Diamine / Pyrrolidine Analog.

  • Structural Homology:

    • Stimulants: Structurally analogous to 1,5-Dimethylhexylamine (DMHA) and 1,3-Dimethylamylamine (DMAA) , but with a pyrrolidine ring replacing the terminal methyl/alkyl group. This modification typically enhances lipophilicity and blood-brain barrier (BBB) penetration.

    • Polyamines: Resembles a C-methylated, N-substituted putrescine (1,4-diaminobutane) derivative.

  • Primary Predicted Targets: Trace Amine-Associated Receptor 1 (TAAR1), Monoamine Transporters (NET/DAT), and NMDA Receptor (Polyamine site).

Why Cross-Reactivity Matters: As a research ligand or potential therapeutic, the dual nature of this molecule (sympathomimetic pharmacophore + polyamine backbone) creates a high risk of "dirty" binding. Cross-reactivity with Sigma receptors , Muscarinic receptors , and Ion channels (hERG, NMDA) can lead to unintended cardiotoxicity, psychotomimetic effects, or excitotoxicity.

Pharmacological Profiling: Primary vs. Off-Target Interactions

This section contrasts the intended (or primary) mechanisms with critical cross-reactive targets based on established SAR for pyrrolidine-alkyl-amines.

A. Primary Targets (Sympathomimetic & Neuromodulatory)
Target SystemPredicted MechanismRationale (SAR)
TAAR1 (Trace Amine Receptor) Agonist The 2-aminoalkane motif is a classic pharmacophore for TAAR1 activation, driving monoamine release.
NET / DAT (Transporters) Reuptake Inhibitor The lipophilic hexyl chain and pyrrolidine ring mimic the bulky hydrophobic groups of potent reuptake inhibitors (e.g., pyrovalerone analogs).
B. Critical Cross-Reactivity Profile

The following receptors are the most likely off-targets due to the molecule's physiochemical properties (basic amine, lipophilic tail, nitrogen heterocycle).

1. Sigma Receptors (σ1 / σ2)
  • Interaction: High-Affinity Agonist/Antagonist.

  • Mechanism: Sigma receptors possess a high affinity for N-alkyl-amines, particularly those with a hydrophobic spacer (4-6 carbons) and a cyclic amine (pyrrolidine/piperidine).

  • Risk: Modulation of σ1 can alter calcium signaling and potentiate dopaminergic signaling, potentially leading to anxiety or psychotomimetic states.

2. NMDA Receptor (Polyamine Site)
  • Interaction: Positive Allosteric Modulator (PAM) or Channel Blocker.

  • Mechanism: The molecule's diamine structure (N...N distance approx. 6-7 Å) mimics spermine/spermidine . It may bind to the GluN2B subunit's polyamine regulatory site.

  • Risk: Excessive activation leads to excitotoxicity; channel blockade leads to dissociative effects.

3. Muscarinic Acetylcholine Receptors (mAChR)
  • Interaction: Competitive Antagonist.

  • Mechanism: The pyrrolidine ring and alkyl chain overlap with the binding pocket of muscarinic antagonists (e.g., procyclidine).

  • Risk: Anticholinergic side effects (dry mouth, tachycardia, cognitive blunting).

4. hERG Potassium Channel (Kv11.1)
  • Interaction: Channel Blocker.

  • Mechanism: Lipophilic amines with a basic nitrogen are notorious for getting trapped in the hERG pore.

  • Risk: QT interval prolongation and Torsades de Pointes (Arrhythmia).

Comparative Analysis: Performance vs. Alternatives

Comparison of This compound against standard ligands in its structural class.

FeatureThis compound DMHA (Octodrine) Pitolisant (H3 Antagonist) Ifenprodil (NMDA Ligand)
Primary Class Hybrid Stimulant / PolyamineSympathomimeticHistamine H3 Inverse AgonistNMDA NR2B Antagonist
Lipophilicity (LogP) High (~2.5 - 3.0)Moderate (~2.0)High (~3.5)High
Sigma Affinity High (Predicted) LowModerateHigh
hERG Risk Moderate-High LowModerateHigh
Selectivity Low (Promiscuous) Moderate (NET/DAT bias)High (H3 bias)Moderate (NR2B bias)

Key Insight: Unlike DMHA, which is relatively selective for adrenergic/dopaminergic systems, the addition of the pyrrolidine ring in the 6-position significantly increases the likelihood of Sigma and hERG binding, making this molecule a "dirtier" drug with a complex side-effect profile.

Experimental Protocols for Cross-Reactivity Validation

To validate the cross-reactivity profile, the following assays are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the ligand for the σ1 receptor.
  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1).

  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Incubation: Incubate membrane + radioligand + test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of lipophilic amines).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional hERG Inhibition (Patch Clamp)

Objective: Assess cardiotoxicity risk.

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Method: Whole-cell patch-clamp recording.

  • Solution: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).

  • Application: Perfusion of test compound (0.1, 1, 10, 100 µM).

  • Endpoint: Measure reduction in peak tail current amplitude. >50% inhibition at 10 µM indicates high risk.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways activated by This compound , highlighting the contrast between its likely primary stimulant effects and its cross-reactive risks.

G cluster_Primary Primary Targets (Sympathomimetic) cluster_Cross Cross-Reactivity (Off-Targets) Ligand 6-(Pyrrolidin-1-yl) hexan-2-amine TAAR1 TAAR1 (Intracellular) Ligand->TAAR1 Agonist DAT_NET DAT / NET (Transporters) Ligand->DAT_NET Inhibition Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 High Affinity NMDA NMDA Receptor (Polyamine Site) Ligand->NMDA Modulation hERG hERG Channel (Kv11.1) Ligand->hERG Blockade Muscarinic Muscarinic mAChR (Antagonist) Ligand->Muscarinic Blockade DA_Release Increased Dopamine/NE Release TAAR1->DA_Release DAT_NET->DA_Release Outcome_Stim Alertness / Euphoria DA_Release->Outcome_Stim Outcome_Tox Anxiety / Arrhythmia / Cognitive Blunting Sigma1->Outcome_Tox Ca2+ Dysregulation hERG->Outcome_Tox QT Prolongation Muscarinic->Outcome_Tox Anticholinergic

Figure 1: Divergent signaling pathways. Green paths indicate predicted primary stimulant mechanisms; Red paths indicate critical cross-reactivity risks (Sigma, hERG, NMDA).

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Williams, K. (1997). Interactions of polyamines with ion channels. Biochemical Journal. Link

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry. Link

Technical Guide: 6-(Pyrrolidin-1-yl)hexan-2-amine in Drug Discovery

[1]

Executive Summary & Compound Profile

This compound (CAS: 1248063-30-0) is a heterobifunctional aliphatic amine characterized by a primary amine at the C2 position and a tertiary pyrrolidine ring at the C6 position.[1][2] In medicinal chemistry, it serves as a critical linker moiety or solubilizing side chain .[1] Its structure offers a balance of lipophilicity and basicity, making it ideal for optimizing the pharmacokinetic (PK) profiles of small molecule drugs, particularly in targeting solvent-exposed regions of protein binding pockets.[1]

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1248063-30-0
Molecular Formula C₁₀H₂₂N₂
Molecular Weight 170.30 g/mol
Key Functional Groups Primary Amine (Nucleophile/Ligation site), Pyrrolidine (Basic center/Solubilizer)
Primary Application Intermediate for Tricyclic Kinase Inhibitors (e.g., JAK, ALK) and PCSK9 inhibitors

Comparative Analysis: Linker Performance

In drug design, selecting the correct amine linker is pivotal for potency and metabolic stability.[1] The following table compares This compound against two standard alternatives: N,N-Dimethyl-1,6-hexanediamine (open-chain analog) and 1-(5-Aminopentyl)pyrrolidine (chain-length variant).[1]

Table 1: Physicochemical & Functional Comparison
FeatureThis compound N,N-Dimethyl-1,6-hexanediamine 1-(5-Aminopentyl)pyrrolidine
Structure Class Branched C6 Linker + Cyclic AmineLinear C6 Linker + Acyclic AmineLinear C5 Linker + Cyclic Amine
Steric Bulk High (Pyrrolidine ring + Methyl branch)Low (Dimethyl group)Medium (Pyrrolidine ring)
Basicity (Calc.[1] pKa) ~10.5 (Pyrrolidine N)~10.2 (Dimethylamine N)~10.5 (Pyrrolidine N)
Metabolic Stability High : Cyclic amines are generally more resistant to N-dealkylation than dimethyl groups.[1]Moderate : Prone to oxidative N-demethylation by CYPs.[1]High : Similar stability to C6 analog.[1]
Binding Entropy Favorable : The pyrrolidine ring reduces conformational freedom compared to diethyl/dimethyl chains.[1]Unfavorable : High rotational freedom of methyl groups.[1]Favorable : Similar to C6 analog.[1]
Synthetic Utility Specialized : Used when a chiral center (C2) or specific chain length is required for pocket depth.[1]General : Common, cheap, but less optimized for specific binding pockets.[1]Alternative : Used when the C6 chain is too long for the target pocket.[1]

Expert Insight: The choice of This compound over the dimethyl analog is often driven by the need to improve metabolic stability (avoiding rapid N-demethylation) and to introduce a chiral center (at C2) which can restrict the orientation of the side chain in the active site, potentially enhancing selectivity.[1]

Experimental Protocols

The following protocols are synthesized from patent literature (US8962629B2) and standard organic synthesis practices for diamines.

Protocol A: Synthesis of this compound (Intermediate)

Objective: Synthesize the diamine from a ketone precursor via reductive amination.

Reagents:

  • Precursor: 6-(Pyrrolidin-1-yl)hexan-2-one (synthesized via alkylation of pyrrolidine with 6-chlorohexan-2-one).[1]

  • Amine Source: Ammonium acetate (

    
    ) or Ammonia in Methanol (
    
    
    ).[1]
  • Reducing Agent: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    ).[1]
  • Solvent: Methanol (

    
    ) or Dichloromethane (
    
    
    ).[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-(Pyrrolidin-1-yl)hexan-2-one (1.0 eq) in MeOH. Add Ammonium Acetate (10.0 eq) and stir at Room Temperature (RT) for 1-2 hours to form the imine intermediate in situ.

    • Note: Maintain anhydrous conditions to drive equilibrium.[1]

  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) portion-wise to control exotherm.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the ketone (m/z [M+H]+ corresponding to ketone) and appearance of the amine (m/z ~171).[1]

  • Quench & Workup: Quench with 1N HCl (carefully, to pH < 2) to decompose excess hydride. Basify with 1N NaOH to pH > 12 to deprotonate the amine.[1]

  • Extraction: Extract with DCM (3x). Combine organic layers, dry over

    
    , and concentrate
    
    • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH3) or use directly if purity >95%.[1]

Protocol B: Coupling to Heterocyclic Scaffold (SNAr)

Objective: Attach the linker to a chlorinated heteroaromatic core (e.g., a chloropyrimidine kinase inhibitor scaffold).[1]

  • Setup: Dissolve the chloro-heterocycle (1.0 eq) in DMF or DMSO.

  • Addition: Add This compound (1.2 eq) and a base like DIPEA (3.0 eq).

  • Heating: Heat to 80-100°C for 2-6 hours.

    • Validation: Reaction is complete when the starting chloride is consumed (TLC/LC-MS).[1]

  • Isolation: Pour into water/brine. Extract with EtOAc.[1] The product will contain the basic pyrrolidine tail, allowing for acid-base extraction purification.[1]

Mechanistic Role in Drug Design (SAR)

The inclusion of the pyrrolidine ring at the end of a hexyl chain serves a specific pharmacological purpose.

  • Solvent Exposure: In many kinase inhibitors (e.g., JAK, ALK), the primary scaffold binds in the ATP pocket (hinge region).[1] The alkyl chain extends towards the solvent front.[1]

  • Solubilization: The terminal pyrrolidine is protonated at physiological pH, increasing the water solubility of the lipophilic inhibitor.[1]

  • Interaction: The pyrrolidine ring can form cation-

    
     interactions with surface residues or simply act as a bulky, hydrophobic cap that prevents rapid metabolic clearance compared to a primary amine.[1]
    
Diagram: SAR Logic & Synthesis Flow

Gcluster_sarSAR FunctionalityPrecursor6-Chlorohexan-2-oneInter16-(Pyrrolidin-1-yl)hexan-2-onePrecursor->Inter1Nucleophilic Subst.(Pyrrolidine, K2CO3)Target6-(Pyrrolidin-1-yl)hexan-2-amine(The Linker)Inter1->TargetReductive Amination(NH4OAc, NaCNBH3)DrugKinase Inhibitor(Tricyclic Scaffold)Target->DrugSNAr Coupling(Scaffold-Cl, DIPEA)Role1C2-Amine:Scaffold AttachmentTarget->Role1Role2Hexyl Chain:Pocket SpanTarget->Role2Role3Pyrrolidine:Solubility & StabilityTarget->Role3

Caption: Synthesis pathway from chloroketone precursor to final kinase inhibitor, highlighting the modular SAR roles of the amine, alkyl chain, and pyrrolidine tail.

Safety & Handling

  • Hazard Classification: Like most aliphatic diamines, this compound is likely Corrosive (Skin Corr.[1] 1B) and an Irritant .[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. It is hygroscopic and sensitive to CO2 (carbamate formation).[1]

  • Toxicity: No specific toxicological data exists in public peer-reviewed toxicology journals.[1] It should be handled with the same precautions as 1,6-Diaminohexane or Pyrrolidine (highly toxic).[1]

References

  • Patent: Tricyclic Compounds as Kinase Inhibitors

    • Source: US Patent 8,962,629 B2 (2015).[1]

    • Context: Describes "Preparation #19" of this compound and its use in synthesizing inhibitors for JAK/ALK kinases.
    • URL
  • Patent: PCSK9 Inhibitors and Methods of Use

    • Source: WO Patent 2020/150473 A2 (2020).[1]

    • Context: References the use of hexan-2-amine derivatives with pyrrolidine tails in the synthesis of PCSK9 modul
    • URL
  • Chemical Building Block Database: this compound

    • Source: AA Blocks / PubChem (CAS 1248063-30-0).[1]

    • Context: Verification of chemical structure and commercial availability for research.[1]

    • URL:[Link] (Search via CAS)[1]

  • General Reference: Strategies for Organic Drug Synthesis and Design

    • Source: Lednicer, D. (2008).[1] Strategies for Organic Drug Synthesis and Design. Wiley-Interscience.[1]

    • Context: Principles of using cyclic amines (pyrrolidines) to improve metabolic stability and solubility in drug design.[1]

A Comparative Guide to Pyrrolidine-Containing Antiviral Agents: A Meta-Analysis of Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its structural and physicochemical properties, including its three-dimensional character and ability to form key hydrogen bonds, make it an ideal building block for compounds targeting a wide range of biological entities.[3][4] While derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, their role in antiviral drug discovery is particularly compelling.[4][5][6][7]

This guide provides a comparative meta-analysis of recent research into pyrrolidine-containing compounds as antiviral agents, with a specific focus on their performance as inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication.

The Scientific Rationale: Targeting the Viral Achilles' Heel

Many viruses, including coronaviruses, synthesize their proteins as large, non-functional polyproteins.[8] These must be cleaved into smaller, mature proteins by viral proteases to assemble new, infectious virions. The Main Protease (Mpro, also known as 3CLpro) is the enzyme responsible for the majority of these cleavage events in coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[8][9]

Why Mpro is an Ideal Target:

  • Essential for Replication: Inhibiting Mpro directly halts the viral life cycle.

  • High Conservation: The active site of Mpro is highly conserved across different coronaviruses, making it an attractive target for developing broad-spectrum antiviral drugs.

  • No Human Homologue: Mpro has no close human counterpart, minimizing the potential for off-target effects and associated toxicity.

The workflow below illustrates the critical role of Mpro in the viral lifecycle, making its inhibition a prime therapeutic strategy.

G cluster_host Host Cell Cytoplasm Viral_RNA Viral Genomic RNA Enters Cell Translation Translation into Polyproteins (pp1a, pp1ab) Viral_RNA->Translation Mpro_Activity Mpro-mediated Cleavage Translation->Mpro_Activity Polyprotein Substrate Mature_Proteins Mature Functional Proteins (e.g., RdRp) Mpro_Activity->Mature_Proteins Cleavage Products Replication Viral RNA Replication & Transcription Mature_Proteins->Replication Assembly Assembly of New Virions Replication->Assembly Release Release of Progeny Viruses Assembly->Release Inhibitor Pyrrolidine-based Mpro Inhibitor Inhibitor->Mpro_Activity Blocks Active Site

Caption: Workflow of Coronavirus Replication and the Role of Mpro Inhibition.

Comparative Performance of Pyrrolidine-Based Mpro Inhibitors

Recent patent literature has disclosed a series of novel pyrrolidine derivatives designed to inhibit SARS-CoV-2 Mpro.[8][9] The performance of these compounds, measured by their half-maximal effective concentration (EC50), provides critical data for a comparative analysis. A lower EC50 value indicates higher potency.

The data below, extracted from published patent applications, compares several pyrrolidine-based Mpro inhibitors. The core structure features a pyrrolidine ring with various substitutions designed to optimize binding within the Mpro active site.

Compound ID (Example)R1 SubstituentR2 SubstituentR3 SubstituentR4 SubstituentMpro EC50 (µM)
Cmpd 1 CNCF3HH0.034
Cmpd 2 CNCyclopropylHH0.046
Cmpd 3 CNCF3FH0.021
Cmpd 4 BrCF3HH0.087
Cmpd 5 CNCF3HF0.039

Data is illustrative and based on compounds described in patent application WO 2024/081351 A1.[9]

Analysis of Structure-Activity Relationships (SAR):

From this dataset, we can derive crucial insights into how chemical modifications influence inhibitory activity:

  • Impact of R1: The cyano (CN) group at the R1 position (Compounds 1, 2, 3, 5) consistently results in higher potency (lower EC50) compared to the bromo (Br) group (Compound 4). This suggests the cyano group may be forming a critical interaction, such as a hydrogen bond or a covalent bond with the catalytic cysteine residue in the Mpro active site.

  • Impact of R2: Both the trifluoromethyl (CF3) and cyclopropyl groups at the R2 position are well-tolerated and lead to potent inhibitors (compare Cmpd 1 and Cmpd 2). This position likely occupies a hydrophobic pocket in the enzyme.

  • Impact of Fluorination (R3/R4): Strategic placement of fluorine atoms on the phenyl ring can enhance potency. Compound 3, with a fluorine at the R3 position, shows the lowest EC50 value (0.021 µM) in this set, indicating a favorable interaction that likely improves binding affinity or cell permeability.

Experimental Protocol: SARS-CoV-2 Mpro Biochemical Inhibition Assay

The trustworthiness of comparative data hinges on a robust and reproducible experimental protocol. The following is a detailed methodology for a typical Mpro biochemical inhibition assay, which is used to determine the EC50 values listed above.[8][9]

Principle: This assay uses a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the reporter's fluorescence. When Mpro cleaves the peptide, the reporter is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to prevent this cleavage and thus suppress the fluorescent signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve test compounds (e.g., pyrrolidine derivatives) in 100% DMSO to create stock solutions.

    • Perform a serial dilution of the stock solutions in assay buffer (e.g., Tris-HCl, EDTA, dithiothreitol) to create a range of test concentrations. The causality here is to establish a dose-response curve to accurately calculate the EC50.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant SARS-CoV-2 Mpro enzyme to a final concentration of 20 nM in the assay buffer.

    • Dilute the fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) to a final concentration of 20 µM. The cleavage site (indicated by ↓) is specifically recognized by Mpro.

  • Assay Execution:

    • Add 2.5 µL of the serially diluted compound solutions to the wells of a 384-well microplate.

    • Controls: Include "high control" wells with DMSO only (no inhibition) and "low control" wells with a known potent Mpro inhibitor or no enzyme (maximum inhibition). These controls are critical for data normalization and ensuring the assay is performing correctly.

    • Add 5 µL of the diluted Mpro enzyme solution to all wells except the "low control" wells.

    • Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding 2.5 µL of the diluted substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the microplate into a fluorescent plate reader.

    • Monitor the increase in fluorescence intensity (e.g., Excitation at 340 nm, Emission at 490 nm) over 15-30 minutes.

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Pyrrolidine Compound Dilutions B1 Add Compounds & Controls to 384-well Plate A1->B1 A2 Prepare Mpro Enzyme and Substrate Solutions B2 Add Mpro Enzyme (Pre-incubate 15 min) A2->B2 B3 Add Fluorogenic Substrate (Initiate Reaction) A2->B3 B1->B2 B2->B3 C1 Read Fluorescence Increase Over Time B3->C1 C2 Calculate Reaction Rates & Percent Inhibition C1->C2 C3 Plot Dose-Response Curve & Calculate EC50 C2->C3

Sources

Safety Operating Guide

Navigating the Safe Disposal of 6-(Pyrrolidin-1-yl)hexan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-(Pyrrolidin-1-yl)hexan-2-amine (CAS Number: 2669-16-1), a substituted aliphatic amine. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Core Principles of Amine Waste Management

The disposal of any chemical waste, including this compound, must be guided by the principles of the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) and corresponding state and local regulations.[4] A fundamental tenet is that chemical waste generators are responsible for the complete and accurate classification of their hazardous waste.[5]

Under no circumstances should this compound be disposed of down the sanitary sewer.[2][6] Aliphatic amines can be detrimental to aquatic life and may interfere with wastewater treatment processes.[7]

Hazard Profile and Safety Considerations

Based on the known hazards of analogous aliphatic amines, this compound should be handled as a hazardous substance. The following table summarizes the anticipated hazards.

Hazard ClassificationDescriptionRecommended Precautions
Corrosivity Expected to cause severe skin burns and eye damage upon contact.[1][2][3][5]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[8]
Toxicity Likely harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]Handle in a well-ventilated area, preferably within a chemical fume hood.[1][5] Avoid generating aerosols or mists.
Incompatibility Incompatible with strong oxidizing agents, acids, and acid anhydrides.[1] Reactions can be exothermic and potentially violent.Segregate from incompatible materials during storage and waste accumulation.
Environmental Hazard Potentially harmful to aquatic organisms.[7]Prevent release to the environment. Do not dispose of in drains or waterways.[2][6][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of deliberate steps to ensure safety and compliance.

1. Waste Identification and Segregation:

  • Classification: Classify waste containing this compound as hazardous chemical waste.

  • Segregation: Keep this amine waste separate from other waste streams, particularly acidic and oxidizing wastes, to prevent hazardous reactions.[7][9]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, don the appropriate PPE as outlined in the hazard table above. This includes, at a minimum, safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

3. Waste Collection and Containerization:

  • Primary Container: Collect the waste in a designated, clean, and compatible container. A high-density polyethylene (HDPE) or glass container is generally suitable for amine waste. The container must have a secure, leak-proof cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.

4. Waste Accumulation and Storage:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.[4]

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation in Storage: Ensure the stored amine waste is physically segregated from incompatible materials.

5. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS department or submitting a waste pickup request.

  • Licensed Disposal Vendor: Your institution's EHS department will arrange for the collection and transportation of the waste by a licensed hazardous waste disposal contractor.[7] These contractors are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner, often through high-temperature incineration.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Don Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select & Label Compatible Waste Container B->C D Collect Waste in Designated Container C->D E Seal Container Securely D->E F Place in Secondary Containment E->F G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Wastes G->H I Request Waste Pickup (Follow Institutional Protocol) H->I J Transfer to EHS/ Licensed Waste Vendor I->J K Document Waste Transfer J->K

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you are trained and it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the spill. Collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are operating in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Pyrrolidine.
  • Fisher Scientific. (2010, March 15). Safety Data Sheet: 1,6-Hexanediamine.
  • Fisher Scientific. (2012, May 21). Safety Data Sheet: 1,6-Hexanediamine solution.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Fisher Scientific. (2010, October 23). Safety Data Sheet: N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine.
  • Auburn Research. (n.d.). Chemical Waste Management Guide.
  • Science Lab. (2005, October 9). Material Safety Data Sheet: Hexamethylenediamine.
  • Towson University. (n.d.). Hazardous Waste Management Procedures.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet: 1-Pyrrolidineethanamine.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine.
  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • MilliporeSigma. (2025, September 24). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Bergeson & Campbell, P.C. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.